2-Methylglutaric Acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCMVICBNBXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021632 | |
| Record name | 2-Methylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
908 mg/mL | |
| Record name | 2-Methylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
617-62-9, 18069-17-5 | |
| Record name | 2-Methylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyleneglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLGLUTARIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-METHYLGLUTARIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methylglutaric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLGLUTARIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6769P7A6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Methylglutaric Acid: Chemical Properties and Structure
This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. It is intended to serve as a technical resource for professionals in research and development.
Chemical Identity and Structure
This compound, systematically named 2-methylpentanedioic acid , is a dicarboxylic acid and a methyl-branched fatty acid.[1][2][3] Its structure is derived from glutaric acid with a methyl group substituted at the α-carbon (position 2).[1] This substitution introduces a chiral center, meaning the molecule exists as two stereoisomers: (S)-(+)-2-methylglutaric acid and (R)-(-)-2-methylglutaric acid.[4] As a dicarboxylic acid, it can participate in various chemical reactions, including esterification and polymerization. It is recognized as a mammalian metabolite and has been identified in organisms such as the common grape vine (Vitis vinifera) and yeast (Saccharomyces cerevisiae).[1][4]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. The data has been aggregated from various chemical suppliers and databases. Discrepancies in reported values, particularly for melting points, may be attributed to the specific stereoisomer or the purity of the sample analyzed.
| Property | Value | Source(s) |
| Molecular Weight | 146.14 g/mol | [1][2][7][8] |
| Physical State | Solid, white to light yellow powder or crystal | [1][8] |
| Melting Point | 74-76 °C 80-82 °C | [8][10][11][12][13][14] |
| Boiling Point | 214-215 °C (at 22 mmHg) | [6][8][10][12][13][14] |
| Water Solubility | >1000 g/L; 908 mg/mL | [1][2][11][15] |
| Density | 1.246 g/cm³ 1.33 g/cm³ (at 20 °C) | [10][11] |
| pKa (Strongest Acidic) | 3.89 (Predicted) | [2][3] |
| Vapor Pressure | <0.00056 hPa (at 20 °C) | [11] |
| Flash Point | 149 °C | [10][14] |
| pH | 2.8 (10 g/L in H₂O) | [11] |
Metabolic and Biological Significance
This compound is a metabolite involved in fatty acid and amino acid metabolism.[2][3][16] It can be formed from the microbial breakdown of isoprenoid compounds like pristane.[2] While not a direct intermediate in major human catabolic pathways, its presence and the concentration of structurally similar compounds are diagnostically significant. For instance, elevated levels of the unsaturated analog, 2-methylglutaconic acid, can be a key biomarker for Glutaric Acidemia Type I, an inherited metabolic disorder affecting lysine (B10760008) catabolism.[14][17] This highlights the importance of branched-chain dicarboxylic acids in diagnosing inborn errors of metabolism.
The following diagram illustrates a simplified metabolic context, showing how defects in branched-chain amino acid catabolism can lead to the accumulation of various dicarboxylic acids.
Caption: Simplified pathway of branched-chain amino acid catabolism and biomarker formation.
Experimental Protocols
The following sections detail representative methodologies for the synthesis, purification, and analysis of this compound, adapted from published procedures.[3][5][6] These protocols are intended for an audience with advanced laboratory experience.
Synthesis via Michael Addition and Decarboxylation
This procedure outlines a method for synthesizing this compound starting from diethyl malonate and methyl methacrylate (B99206), catalyzed by KF/Al₂O₃.[6]
Workflow Diagram:
Caption: General workflow for the synthesis and purification of this compound.
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine diethyl malonate, an appropriate organic solvent (e.g., DMF), and 5-20% by weight of KF/Al₂O₃ catalyst.
-
Michael Addition: Heat the mixture to 80-160 °C with vigorous stirring. Add methyl methacrylate dropwise from the dropping funnel over several hours. Maintain the reaction temperature for an additional 5-18 hours to ensure completion.
-
Hydrolysis (Saponification): Cool the reaction mixture. Add a stoichiometric excess of aqueous sodium hydroxide (B78521) (NaOH) solution. The reaction is typically hydrolyzed for several hours at room temperature or with gentle heating.[6]
-
Acidification and Decarboxylation: After hydrolysis is complete, cool the mixture in an ice bath. Carefully add sulfuric acid (H₂SO₄) until the solution is strongly acidic. Heat the acidified mixture to reflux (approx. 100 °C) for 4 hours to facilitate decarboxylation.[6]
-
Product Isolation and Purification:
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate.[6]
-
Combine the organic extracts and dry over an anhydrous salt (e.g., MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Further purify the crude this compound by recrystallization from distilled water.[15]
-
Analytical Characterization
1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the identification and quantification of this compound, particularly in biological samples. For analysis, the carboxylic acid groups are often derivatized (e.g., silylated with BSTFA) to increase volatility.
-
Sample Preparation: Lyophilize the aqueous sample. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and an appropriate solvent (e.g., pyridine). Heat at 60-80 °C for 30-60 minutes.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Employ a temperature gradient, for example, starting at 80 °C and ramping to 280 °C.
-
MS Detection: Use electron ionization (EI) at 70 eV. The resulting fragmentation pattern can be compared to spectral libraries for confirmation. Key fragments for the di-TMS derivative of this compound are often observed.[1][2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural confirmation of the synthesized product.
-
¹H NMR: Spectra are typically recorded in a solvent like D₂O or DMSO-d₆. The spectrum will show characteristic signals for the methyl group (doublet), the methine proton (multiplet), and the methylene (B1212753) protons of the glutaric acid backbone (multiplets).[1][8][10]
-
¹³C NMR: The ¹³C spectrum will show distinct signals for the two carboxyl carbons, the chiral methine carbon, the methyl carbon, and the two backbone methylene carbons, confirming the carbon skeleton of the molecule.[1][7]
References
- 1. This compound | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000422) [hmdb.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound for synthesis 617-62-9 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101805254A - Simple method for preparing this compound - Google Patents [patents.google.com]
- 7. spectrabase.com [spectrabase.com]
- 8. (R)-(+)-2-METHYLGLUTARIC ACID(1115-81-7) 1H NMR spectrum [chemicalbook.com]
- 9. bmse000654 this compound at BMRB [bmrb.io]
- 10. (S)-(+)-2-METHYLGLUTARIC ACID(1115-82-8) 1H NMR [m.chemicalbook.com]
- 11. (R)-(+)-2-METHYLGLUTARIC ACID(1115-81-7) 13C NMR spectrum [chemicalbook.com]
- 12. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound function | Sigma-Aldrich [sigmaaldrich.com]
- 16. Showing Compound this compound (FDB022036) - FooDB [foodb.ca]
- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
An In-depth Technical Guide to 2-Methylglutaric Acid (CAS: 617-62-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-Methylglutaric acid (CAS Number 617-62-9), a dicarboxylic acid of significant interest in biochemical and pharmaceutical research. This document details its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its biochemical significance, particularly its role in amino acid metabolism and as a biomarker for inherited metabolic disorders. Furthermore, this guide examines its applications in drug development, with a focus on its potential as a co-former in pharmaceutical cocrystals to enhance the bioavailability of active pharmaceutical ingredients (APIs). All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding and application by researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound, also known as α-methylglutaric acid or 2-methylpentanedioic acid, is a methyl-branched dicarboxylic acid.[1] Its fundamental properties are crucial for its application in experimental and industrial settings.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 617-62-9[2] |
| Molecular Formula | C₆H₁₀O₄[2] |
| Molecular Weight | 146.14 g/mol [2] |
| IUPAC Name | 2-methylpentanedioic acid[3] |
| Synonyms | α-Methylglutaric acid, 2-Methylpentanedioic acid[3] |
| InChI Key | AQYCMVICBNBXNA-UHFFFAOYSA-N[2] |
| SMILES | CC(CCC(=O)O)C(=O)O[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Physical Form | White to pale yellow powder or crystals | |
| Melting Point | 74-82 °C | [2] |
| Boiling Point | 214-215 °C at 22 mmHg | |
| Density | 1.33 g/cm³ at 20 °C | [2] |
| Water Solubility | >1000 g/L (highly soluble) | [2] |
| pKa (Strongest Acidic) | ~3.89 | [1] |
| pH | 2.8 (10 g/L in H₂O) | [2] |
| Vapor Pressure | <0.00056 hPa at 20 °C |[2] |
Biochemical Significance
This compound is a mammalian metabolite primarily associated with the catabolism of the essential amino acid L-leucine.[3] Its presence and concentration in biological fluids are of significant diagnostic interest.
Role in Leucine (B10760876) Metabolism
Leucine degradation is a multi-step mitochondrial pathway that ultimately yields acetyl-CoA and acetoacetate.[4] While not a direct intermediate in the main pathway, this compound is related to metabolites within this pathway. An enzymatic deficiency in this pathway can lead to the accumulation of upstream intermediates. For instance, inborn errors of metabolism affecting enzymes like 3-methylglutaconyl-CoA hydratase can lead to a buildup of related compounds.[5]
Caption: Simplified Leucine Catabolism Pathway.
Biomarker for Glutaric Acidemia Type I
Glutaric acidemia type I (GA1) is an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH), which is involved in the catabolism of lysine, hydroxylysine, and tryptophan. While the primary biomarkers are glutaric acid and 3-hydroxyglutaric acid, studies have shown that 2-methylglutaconic acid (a related compound) can also be elevated in GA1 patients, particularly in "low excretors" where primary markers may be less obvious.[6] This highlights the importance of monitoring a panel of related organic acids, including isomers of methylglutaric acid, for accurate diagnosis.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis Protocol: Michael Addition and Hydrolysis
This protocol is adapted from a patented method involving a Michael addition followed by hydrolysis and decarboxylation, offering a straightforward route from common starting materials.[5]
Objective: To synthesize this compound.
Materials:
-
Diethyl malonate
-
Methyl methacrylate (B99206)
-
Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) catalyst
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle, magnetic stirrer, rotary evaporator
Procedure:
-
Michael Addition:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (1.0 mol), DMF (as solvent), and KF/Al₂O₃ catalyst (10% by weight of diethyl malonate).
-
Heat the mixture to 120 °C with stirring.
-
Slowly add methyl methacrylate (1.0 mol) dropwise to the reaction mixture over 1 hour.
-
Maintain the reaction at 120 °C for an additional 8-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature. Filter to remove the catalyst.
-
Remove the DMF solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude intermediate ester.
-
-
Saponification and Decarboxylation:
-
Transfer the crude intermediate to a suitable flask. Add a 10% aqueous solution of NaOH (4.0 mol) and stir at room temperature for 3 hours to achieve complete hydrolysis (saponification).
-
Carefully acidify the cooled reaction mixture by slowly adding concentrated H₂SO₄ (2.0 mol) until the pH is strongly acidic (pH ~1).
-
Heat the acidified mixture to reflux (approximately 100 °C) for 4 hours to effect decarboxylation.
-
Cool the solution to room temperature.
-
-
Extraction and Purification:
-
Transfer the cooled aqueous solution to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
-
Recrystallization:
-
While various solvent systems can be effective, recrystallization can be performed using hot water or a mixed solvent system like ethanol/water.[7][8]
-
Dissolve the crude solid in a minimal amount of boiling water.
-
If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Caption: Workflow for the Synthesis of this compound.
Analytical Protocol: Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of organic acids in biological and chemical samples. Due to the low volatility of dicarboxylic acids, a derivatization step is required. This protocol is adapted from established methods for similar analytes.
Objective: To quantify this compound in a sample matrix.
Materials:
-
This compound standard
-
Internal standard (e.g., a stable isotope-labeled version or a structurally similar, non-endogenous dicarboxylic acid)
-
Ethyl acetate
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation and Extraction:
-
For aqueous or biological samples (e.g., urine), acidify the sample to pH ~1 with HCl.
-
Add a known amount of the internal standard.
-
Perform a liquid-liquid extraction with ethyl acetate. Vortex vigorously and centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 45 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the di-TMS derivative of this compound and the internal standard. A full scan can be used for initial identification.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations prepared and derivatized in the same manner as the samples.
-
Calculate the concentration of this compound in the original sample based on the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Applications in Drug Development
The dicarboxylic acid functionality of this compound makes it a valuable molecule in pharmaceutical development, particularly in the field of crystal engineering.
Cocrystal Former for Bioavailability Enhancement
A significant challenge in drug development is the poor aqueous solubility of many APIs, which limits their oral bioavailability. Pharmaceutical cocrystals, which are multi-component crystals of an API and a pharmaceutically acceptable co-former held together by non-covalent bonds, offer a strategy to improve these properties.
Dicarboxylic acids like glutaric acid are excellent candidates for co-formers because their carboxylic acid groups can form robust hydrogen bonds (supramolecular synthons) with various functional groups present on API molecules (e.g., amides, pyridines).[9][10] By modifying the crystal lattice, a cocrystal can exhibit significantly different and improved physicochemical properties, such as solubility and dissolution rate, compared to the API alone.[10] this compound, as a derivative, offers a similar potential to act as a co-former, with the methyl group providing altered steric and electronic properties that can be fine-tuned for specific APIs.
Experimental Protocol: Cocrystal Screening
A solution-based slurry experiment is a common and effective method for cocrystal screening.
Objective: To screen for the formation of a cocrystal between an API and this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Co-former)
-
A selection of solvents (e.g., ethanol, ethyl acetate, acetonitrile)
-
Small vials with magnetic stir bars
-
Stir plate
-
Filtration apparatus
-
Analytical instruments: Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC)
Procedure:
-
Preparation:
-
Place the API (e.g., 50 mg) and this compound in a 1:1 stoichiometric molar ratio into a small glass vial containing a stir bar.
-
Prepare several such vials to test different solvents.
-
-
Slurrying:
-
Add a small amount of the chosen solvent to a vial (e.g., 1-2 mL), just enough to create a mobile slurry of the solids.
-
Seal the vial and allow it to stir at room temperature for a set period (e.g., 24-72 hours). This allows the system to reach thermodynamic equilibrium.
-
-
Isolation:
-
After the equilibration period, filter the solid material from the slurry and allow it to air dry.
-
-
Characterization:
-
Analyze the resulting solid by PXRD. The formation of a new crystalline phase, indicated by a diffraction pattern distinct from that of the starting API and this compound, is strong evidence of cocrystal formation.
-
Further confirmation can be obtained using DSC, where a new, single melting endotherm, different from the melting points of the individual components, would be observed.
-
Safety and Handling
This compound is a corrosive and hazardous substance that requires careful handling.
Table 3: Safety and Handling Information for this compound
| Category | Information | Reference |
|---|---|---|
| GHS Pictograms | Corrosion, Exclamation Mark | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H412: Harmful to aquatic life with long lasting effects. | [2] |
| Precautionary Statements | P260: Do not breathe dust.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2-30°C. | [2] |
| Personal Protective Equipment | Dust mask (e.g., N95), chemical-resistant gloves, safety goggles or face shield. | |
Conclusion
This compound (CAS 617-62-9) is a multifaceted dicarboxylic acid with important implications for both clinical diagnostics and pharmaceutical sciences. Its role as a metabolite in the leucine degradation pathway makes it a relevant biomarker for certain inborn errors of metabolism. For drug development professionals, its chemical structure presents a significant opportunity for use as a co-former in crystal engineering to overcome the solubility and bioavailability challenges of modern APIs. The experimental protocols and data provided in this guide serve as a valuable resource for scientists working with this compound, enabling further research into its properties and applications. Proper adherence to safety protocols is essential when handling this corrosive chemical.
References
- 1. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. This compound | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. umpir.ump.edu.my [umpir.ump.edu.my]
- 5. CN101805254A - Simple method for preparing this compound - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Enigmatic Role of 2-Methylglutaric Acid in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylglutaric acid, a dicarboxylic acid and a recognized mammalian metabolite, occupies a niche yet clinically significant space in the landscape of metabolic pathways. While not a central intermediate in major catabolic or anabolic routes, its presence and concentration can be indicative of specific metabolic dysregulations, particularly in inborn errors of metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's function, its association with disease states, and the analytical methodologies for its detection and quantification. This document aims to serve as a foundational resource for researchers and clinicians investigating metabolic disorders and developing novel therapeutic strategies.
Introduction
This compound (2-MGA) is a C6-dicarboxylic acid structurally related to glutaric acid, with a methyl group at the second carbon.[1] It is classified as a methyl-branched fatty acid and has been identified in various biological fluids, including urine.[2] While its endogenous role in normal physiology is not well-defined, its accumulation is noted in specific pathological conditions, making it a person of interest in the field of clinical metabolomics. A critical point of clarification is the frequent confusion in the literature between this compound and 2-methylglutaconic acid, a structurally similar but distinct unsaturated dicarboxylic acid. This guide will focus on this compound while also addressing its relationship with its more frequently reported analogue.
Metabolic Context of this compound
The precise metabolic pathways involving the synthesis and degradation of this compound in mammals are not yet fully elucidated. However, its origins are linked to several metabolic contexts:
Microbial Metabolism
Evidence suggests that this compound can arise from the microbial metabolism of the isoprenoid alkane pristane (B154290).[2] This pathway is particularly relevant in the context of gut microbiome activity and its contribution to the host metabolome. The degradation of pristane by microorganisms can lead to the formation of various dicarboxylic acids, including this compound.
Association with Inborn Errors of Metabolism
The most significant clinical relevance of dicarboxylic acids with a similar structure to 2-MGA is their association with Glutaric Acidemia Type I (GA1), an autosomal recessive disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme is crucial for the catabolism of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[3] In GA1, the accumulation of upstream metabolites, primarily glutaric acid and 3-hydroxyglutaric acid, is the hallmark of the disease.
While not a primary marker, "2-methylglutaconic acid" has been identified as a potential biomarker for GA1, particularly in individuals who are "low excretors" of the primary markers.[3] It is crucial to note that analytical methods may not always distinguish between this compound and 2-methylglutaconic acid, leading to potential ambiguity in reported findings.
The proposed, though not definitively proven, logic for the appearance of these branched-chain dicarboxylic acids in GA1 involves the alternative metabolism of accumulated intermediates from the lysine degradation pathway.
Quantitative Data
Quantitative data for this compound is sparse. However, data for the closely related and often co-analyzed 2-methylglutaconic acid in the context of Glutaric Acidemia Type I provides valuable insight.
| Metabolite | Condition | Sample Type | Concentration (mg/g creatinine) | Reference |
| 2-Methylglutaconic Acid | Glutaric Acidemia Type I | Urine | 2.5 - 27.39 | [3] |
| 2-Methylglutaconic Acid | Normal Controls | Urine | 0.05 - 1.61 | [3] |
Experimental Protocols
The analysis of this compound and other organic acids in biological fluids is most commonly performed using gas chromatography-mass spectrometry (GC-MS).
Protocol for Urinary Organic Acid Analysis by GC-MS
This protocol provides a general workflow for the detection and quantification of organic acids, including this compound, in urine.
1. Sample Preparation:
-
A volume of urine equivalent to a specific amount of creatinine (B1669602) (e.g., 1 µmol) is used for analysis to normalize for urine dilution.
-
Internal standards (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) are added to the urine sample.
2. Extraction:
-
The urine sample is acidified (e.g., with HCl).
-
Organic acids are extracted from the acidified urine using an organic solvent (e.g., ethyl acetate). This step is typically repeated to ensure complete extraction.
-
The organic phases are combined and evaporated to dryness under a stream of nitrogen.
3. Derivatization:
-
The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC-MS analysis. A common method is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in a solvent like pyridine.
-
The reaction mixture is heated to ensure complete derivatization.
4. GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The gas chromatograph separates the different organic acids based on their boiling points and interactions with the chromatographic column.
-
The mass spectrometer detects and fragments the separated compounds, generating a unique mass spectrum for each analyte.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Visualizations
Logical Relationship in Glutaric Acidemia Type I
Caption: Simplified pathway showing the metabolic block in GA1 and the putative origin of 2-methylglutaconic acid.
Experimental Workflow for Urinary Organic Acid Analysis
Caption: General workflow for the analysis of urinary organic acids by GC-MS.
Conclusion and Future Directions
This compound remains a metabolite of interest primarily due to its association with specific metabolic disorders, although its direct role in mammalian metabolic pathways is yet to be fully characterized. The ambiguity with 2-methylglutaconic acid in the literature necessitates careful analytical distinction in future research. The development of more specific and sensitive analytical methods, potentially utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), could help to clarify the respective roles of these two compounds. Further investigation into the microbial and potential endogenous pathways of this compound synthesis and degradation will be crucial to fully understand its physiological and pathological significance. This knowledge will be invaluable for the development of improved diagnostic markers and potential therapeutic interventions for related metabolic diseases.
References
- 1. This compound | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000422) [hmdb.ca]
- 3. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of 2-Methylglutaric Acid in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylglutaric acid (2-MGA) is a dicarboxylic acid that has emerged as a significant biomarker in the diagnosis of certain inborn errors of metabolism, most notably Glutaric Aciduria Type I (GA1). While present in trace amounts in healthy individuals, its accumulation in biological fluids is indicative of underlying metabolic dysfunction. This technical guide provides a comprehensive overview of the biological role of 2-MGA in mammals, detailing its metabolic origins, pathophysiological implications, and analytical methodologies for its detection and quantification. The guide is intended to serve as a resource for researchers, clinicians, and professionals in drug development seeking to understand the significance of this organic acid in health and disease.
Introduction
This compound, a derivative of glutaric acid, is a methyl-branched fatty acid that serves as a mammalian metabolite.[1] Under normal physiological conditions, it is a minor component of biofluids. However, its clinical significance is pronounced in the context of organic acidurias, where its elevated levels are a key diagnostic marker. Understanding the metabolic pathways leading to its formation and its downstream biological effects is crucial for diagnosing and managing these disorders, as well as for exploring potential therapeutic interventions.
Metabolic Pathways of this compound
The precise metabolic pathway for the synthesis and degradation of 2-MGA in mammals is not fully elucidated. However, its accumulation is strongly associated with defects in the catabolism of the amino acids lysine (B10760008) and tryptophan.[2][3]
Formation of this compound
In the context of Glutaric Aciduria Type I (GA1), a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to an accumulation of upstream metabolites from the lysine and tryptophan degradation pathways.[3][4] While the exact enzymatic steps are still under investigation, it is hypothesized that an alternative metabolic route becomes active, leading to the formation of 2-methylglutaconic acid, which is then reduced to this compound. It is important to note that in clinical analyses, the unsaturated precursor, 2-methylglutaconic acid, is often the measured analyte.[4]
A proposed logical pathway for the formation of 2-MGA in GA1 is depicted below:
Potential for a De Novo Synthesis Pathway
For the related compound, 3-methylglutaric acid, a "acetyl-CoA diversion pathway" has been proposed to explain its formation in disorders of mitochondrial energy metabolism.[5] This pathway initiates from the condensation of acetyl-CoA units. It is plausible that a similar de novo synthesis pathway could contribute to the formation of 2-MGA under conditions of mitochondrial stress, although this remains to be experimentally verified for 2-MGA.
Pathophysiological Role and Clinical Significance
The primary clinical significance of 2-MGA lies in its role as a biomarker for GA1.[4] Its accumulation is associated with the neurological damage characteristic of this disease.
Neurotoxicity
While direct studies on the neurotoxicity of 2-MGA are limited, research on related organic acids that accumulate in similar disorders provides valuable insights. Glutaric acid and 3-hydroxyglutaric acid, also elevated in GA1, have been shown to be weakly neurotoxic, potentially through mechanisms involving NMDA receptor activation.[6] Furthermore, studies on other organic acids like 2-hydroxyglutaric acid and 3-hydroxy-3-methylglutaric acid have demonstrated that they can induce oxidative stress and impair mitochondrial energy metabolism in brain tissue.[7][8] It is plausible that 2-MGA contributes to the neurodegenerative cascade in GA1 through similar mechanisms.
A logical diagram illustrating the potential mechanisms of 2-MGA-induced neurotoxicity is presented below:
Quantitative Data
The concentration of 2-MGA in urine is a critical parameter for the diagnosis of GA1. The following tables summarize the reported quantitative data.
Table 1: Urinary 2-Methylglutaconic Acid (2-MGA) Levels in Glutaric Aciduria Type I (GA1) Patients and Normal Controls
| Population | 2-MGA Concentration (mg/g creatinine) | Reference |
| GA1 Patients (n=8) | 2.5 - 27.39 | [4] |
| Normal Controls | 0.05 - 1.61 | [4] |
Table 2: Urinary 2-Methylglutaconic Acid (2-MGA) Level in a GA1 "Low Excretor" Case
| Population | 2-MGA Concentration (mg/g creatinine) | Reference |
| GA1 Low Excretor Case | 3 | [4] |
| Reference Interval | <1 | [4] |
Experimental Protocols
Accurate quantification of 2-MGA is essential for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.
Protocol for Urinary Organic Acid Analysis by GC-MS
This protocol provides a general framework for the analysis of 2-MGA in urine. Specific parameters may need to be optimized based on the instrumentation and laboratory conditions.
5.1.1. Sample Preparation and Extraction
-
Sample Collection: Collect a random urine sample in a sterile, preservative-free container.
-
Storage: Store samples frozen at -20°C or lower until analysis.[9]
-
Normalization: Thaw the urine sample and determine the creatinine (B1669602) concentration. The volume of urine for extraction is typically normalized to the creatinine concentration.[9]
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of a dicarboxylic acid) to all samples, calibrators, and quality controls.
-
Acidification: Acidify the urine sample with hydrochloric acid (HCl).[10]
-
Liquid-Liquid Extraction: Perform a two-step liquid-liquid extraction using ethyl acetate (B1210297) followed by diethyl ether.[11]
-
Evaporation: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.[10]
5.1.2. Derivatization
To increase the volatility of the organic acids for GC analysis, a derivatization step is necessary. Trimethylsilylation is a common method.
-
Reconstitution: Reconstitute the dried extract in pyridine.
-
Silylation: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the reconstituted extract.
-
Incubation: Heat the mixture to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives.[12]
5.1.3. GC-MS Analysis
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to separate the organic acids.[10]
-
Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
A workflow diagram for the GC-MS analysis of urinary 2-MGA is provided below:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers an alternative with high sensitivity and specificity for the analysis of dicarboxylic acids.[1][13] Methods often involve derivatization to improve chromatographic retention and ionization efficiency.[14]
5.2.1. Key Methodological Considerations
-
Derivatization: Reagents such as butanolic HCl to form butyl esters or charge-reversal derivatizing agents can be employed.[1][14]
-
Chromatography: Reversed-phase liquid chromatography is typically used.
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.
Future Directions and Conclusion
This compound is a crucial biomarker for Glutaric Aciduria Type I, and its quantification is vital for the diagnosis and monitoring of this disorder. While its role as a diagnostic marker is well-established, further research is needed to fully elucidate its metabolic pathways and the precise mechanisms of its neurotoxicity. A deeper understanding of these aspects will be instrumental in developing novel therapeutic strategies for GA1 and other related organic acidurias. This technical guide provides a foundational understanding of the current knowledge surrounding the biological role of 2-MGA in mammals, serving as a valuable resource for the scientific and drug development communities.
References
- 1. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Case report: Lysine improvement in siblings with glutaric acidemia type 1 following reduced medical food intake: Implications for amino acid absorption and reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 6. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. metbio.net [metbio.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
2-Methylglutaconic Acid: A Key Biomarker in the Differential Diagnosis of Inherited Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Methylglutaconic acid (more commonly referred to as 3-methylglutaconic acid or 3-MGA) is a dicarboxylic acid that has emerged as a critical biomarker for a heterogeneous group of inherited metabolic disorders. While initially associated with a specific inborn error of leucine (B10760876) metabolism, its presence in elevated concentrations in urine is now recognized as a hallmark of a broader spectrum of conditions, primarily those affecting mitochondrial function. This technical guide provides a comprehensive overview of 3-MGA as a biomarker, detailing its biochemical origins, associated metabolic disorders, quantitative data, and the analytical methodologies for its detection. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the diagnosis and development of therapeutics for these complex conditions.
Biochemical Origins of 3-Methylglutaconic Acid
The accumulation of 3-MGA in physiological fluids can be classified into two main categories: primary and secondary 3-methylglutaconic aciduria.
Primary 3-Methylglutaconic Aciduria: This form is a direct consequence of a defect in the catabolism of the branched-chain amino acid, leucine. Specifically, it results from a deficiency of the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase, encoded by the AUH gene. This enzyme catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A blockage at this step leads to the accumulation of upstream metabolites, including 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid and excreted in the urine. In this context, elevated 3-MGA is often accompanied by increased levels of 3-hydroxyisovaleric acid and 3-methylglutaric acid.[1][2]
Secondary 3-Methylglutaconic Aciduria: In this more common scenario, the elevation of 3-MGA is not due to a primary defect in the leucine degradation pathway but is rather a downstream consequence of mitochondrial dysfunction.[3][4] A unifying hypothesis suggests that various mitochondrial disorders, including defects in the respiratory chain, fatty acid oxidation, and other mitochondrial processes, lead to an accumulation of acetyl-CoA within the mitochondria. This excess acetyl-CoA can drive a reversal of the later steps of leucine catabolism, leading to the synthesis of HMG-CoA, which is then converted to 3-methylglutaconyl-CoA and subsequently to 3-MGA.[3] This makes 3-MGA a valuable, albeit non-specific, marker of underlying mitochondrial distress.
Associated Metabolic Disorders and Quantitative Data
Elevated urinary 3-MGA is a key diagnostic indicator for a group of disorders collectively known as the 3-methylglutaconic acidurias. The table below summarizes the typical urinary concentrations of 3-MGA in these conditions compared to healthy controls.
| Condition | Urinary 3-Methylglutaconic Acid (mmol/mol creatinine) | Associated Metabolites |
| Healthy Controls | < 20[5] | Trace amounts of 3-methylglutaric acid |
| 3-Methylglutaconic Aciduria Type I (3-MGH deficiency) | >1000 (generally higher than other types)[2][5] | Highly elevated 3-hydroxyisovaleric acid, mildly elevated 3-methylglutaric acid[2] |
| Barth Syndrome (Type II) | Moderately elevated (typically a 5 to 20-fold increase over normal)[6] | 2-ethylhydracrylic acid, low plasma cholesterol[5] |
| Costeff Syndrome (Type III) | Elevated[7] | Elevated 3-methylglutaric acid[7] |
| MEGDEL Syndrome (SERAC1 defect) | Elevated | Elevated 3-methylglutaric acid[8] |
| DCMA Syndrome (DNAJC19 defect) | Elevated | Elevated 3-methylglutaric acid[9] |
| TMEM70 Deficiency | Elevated[10] | Elevated 3-methylglutaric acid[10] |
| HMG-CoA Lyase Deficiency | Elevated | Elevated 3-hydroxy-3-methylglutaric acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid[11][12] |
| Glutaric Aciduria Type I (low excretors) | 2.5 to 27.39 mg/g creatinine (B1669602) (Normal: 0.05-1.61 mg/g creatinine) | May have normal glutaric acid and 3-hydroxyglutaric acid |
| Short-chain acyl-CoA dehydrogenase (SCAD) deficiency | Elevated ethylmalonic acid is more characteristic, but 3-MGA can be present | Elevated ethylmalonic acid |
| Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) | Can be elevated | Broad elevation of acylcarnitines and other organic acids |
Experimental Protocols: Quantification of Urinary 3-Methylglutaconic Acid by GC-MS
The gold standard for the quantitative analysis of urinary organic acids, including 3-MGA, is Gas Chromatography-Mass Spectrometry (GC-MS). Below is a detailed methodology for this analysis.
1. Sample Preparation and Extraction
-
Urine Collection: A random urine sample is collected in a sterile, preservative-free container. For long-term storage, samples should be kept frozen at -20°C or lower.
-
Internal Standard Addition: To a specific volume of urine (often normalized to creatinine concentration), a known amount of an internal standard (e.g., a stable isotope-labeled version of the analyte or a non-endogenous organic acid) is added.
-
Acidification: The urine sample is acidified to a pH of approximately 1-2 using a strong acid like hydrochloric acid (HCl). This converts the organic acid salts to their more lipid-soluble free acid form.
-
Liquid-Liquid Extraction: The acidified urine is extracted one or more times with an organic solvent such as ethyl acetate (B1210297) or diethyl ether. The organic phases are then combined.
-
Evaporation: The organic extract is evaporated to dryness under a gentle stream of nitrogen gas. Careful control of temperature is crucial to prevent the loss of volatile organic acids.
2. Derivatization
To increase the volatility and thermal stability of the organic acids for GC analysis, a two-step derivatization process is commonly employed:
-
Methoximation: The dried extract is first treated with a methoximating agent (e.g., methoxyamine hydrochloride in pyridine) and heated. This step converts keto groups to their methoxime derivatives, preventing tautomerization and the formation of multiple peaks for a single compound.
-
Silylation: Following methoximation, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added, and the sample is heated again. This replaces active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
3. GC-MS Analysis
-
Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the gas chromatograph.
-
Gas Chromatography: The separation of the derivatized organic acids is achieved on a capillary column (e.g., a DB-5 or equivalent 5% phenyl-methylpolysiloxane column). A temperature gradient is used to elute the compounds based on their boiling points and interaction with the stationary phase. A typical temperature program might start at a lower temperature (e.g., 70-100°C), hold for a few minutes, and then ramp up to a final temperature of around 300-320°C.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, generating a mass spectrum for each compound.
-
Data Analysis: The identification of 3-MGA is based on its retention time and the comparison of its mass spectrum to that of a known standard or a spectral library. Quantification is achieved by comparing the peak area of a characteristic ion of the analyte to the peak area of a characteristic ion of the internal standard.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and a diagnostic workflow related to 3-methylglutaconic aciduria.
Caption: A streamlined workflow for the analysis of urinary 3-methylglutaconic acid using GC-MS.
Caption: The metabolic block in leucine catabolism leading to primary 3-methylglutaconic aciduria.
Caption: Acetyl-CoA accumulation in mitochondrial dysfunction driving secondary 3-MGA production.
Caption: A decision-making workflow for the differential diagnosis of 3-methylglutaconic aciduria.
Conclusion
3-Methylglutaconic acid is a pivotal biomarker in the field of inborn errors of metabolism. Its presence in urine, when properly quantified and interpreted in the context of other clinical and biochemical findings, can guide the differential diagnosis of a complex group of disorders. While primary 3-MGA-uria is a distinct entity of leucine catabolism, the more frequent finding of secondary 3-MGA-uria serves as a valuable indicator of underlying mitochondrial dysfunction. The detailed analytical protocols and diagnostic workflows presented in this guide are intended to support the research and clinical communities in the accurate identification and further investigation of these challenging metabolic diseases, ultimately paving the way for the development of targeted therapeutic interventions.
References
- 1. 3-Methylglutaconic aciduria type I is caused by mutations in AUH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]
- 3. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barth Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Type III 3-Methylglutaconic Aciduria (Optic Atrophy Plus Syndrome, or Costeff Optic Atrophy Syndrome): Identification of the OPA3 Gene and Its Founder Mutation in Iraqi Jews - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-methylglutaconic aciduria with deafness, encephalopathy, and Leigh-like syndrome (Concept Id: C4040739) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Milder clinical course of Type IV 3-methylglutaconic aciduria due to a novel mutation in TMEM70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-hydroxy-3-methylglutaryl-CoA lyase deficiency: a case report and literature review [redalyc.org]
- 12. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]
The Natural Occurrence of 2-Methylglutaric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylglutaric acid, a dicarboxylic acid, is a naturally occurring metabolite found across various biological systems, from microorganisms to humans. While typically present at low levels, its accumulation can be indicative of underlying metabolic dysregulation, making it a significant biomarker in certain inborn errors of metabolism. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its metabolic origins, and its association with disease states. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in relevant fields.
Natural Occurrence and Quantitative Data
This compound has been identified in various biological matrices, including human biofluids, plants, and microorganisms. The following tables summarize the available quantitative data on its concentrations.
Table 1: Concentration of this compound/Isomers in Human Urine
| Population | Analyte | Concentration Range | Citation |
| Healthy Controls | 2-Methylglutaconic acid | 0.05 - 1.61 mg/g creatinine | [1][2] |
| Glutaric Acidemia Type I Patients | 2-Methylglutaconic acid | 2.5 - 27.39 mg/g creatinine | [1][2] |
Table 2: Concentration of this compound in Human Biofluids (Qualitative)
| Biofluid | Detection Status | Citation |
| Blood | Detected, but not quantified | [3] |
| Feces | Detected, but not quantified | [3] |
Table 3: Occurrence of this compound in Other Organisms
| Organism | Finding | Citation |
| Vitis vinifera (Grape) | Identified as a constituent | [4] |
| Saccharomyces cerevisiae (Yeast) | Identified as a metabolite | [4] |
Metabolic Pathways
The presence of this compound in biological systems is a result of specific metabolic pathways, primarily related to the degradation of amino acids and xenobiotics.
Mammalian Lysine (B10760008) Degradation Pathway
In mammals, this compound is thought to be an intermediate in the catabolism of the essential amino acid lysine. Inborn errors of metabolism affecting this pathway, such as Glutaric Acidemia Type I, can lead to the accumulation of glutaric acid and its derivatives, including this compound. The pathway involves the conversion of lysine to glutaryl-CoA, which is then further metabolized. A defect in glutaryl-CoA dehydrogenase leads to the accumulation of upstream metabolites that can be shunted into alternative pathways, resulting in the formation of this compound.[5][6]
Microbial Degradation of Pristane (B154290)
This compound can also arise from the microbial metabolism of the isoprenoid alkane pristane.[3] Pristane is a branched-chain hydrocarbon found in various environmental and biological sources. Microorganisms capable of degrading pristane utilize oxidative pathways to break it down into smaller, more readily metabolizable compounds. This process can lead to the formation of various dicarboxylic acids, including this compound.
Association with Disease
Elevated levels of this compound and its isomers are primarily associated with Glutaric Acidemia Type I (GA1) , an autosomal recessive neurometabolic disorder.[5] The deficiency of glutaryl-CoA dehydrogenase in GA1 leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutaconic acid, which can be detected in urine. The measurement of these organic acids, including 2-methylglutaconic acid, is a key diagnostic marker for this condition.[1][2]
Some studies have also suggested a potential link between altered fecal concentrations of organic acids and colorectal cancer, though a direct causative role for this compound has not been established.[3]
Potential Signaling Pathway Involvement: A Link to mTOR via 2-Hydroxyglutarate
While a direct signaling pathway for this compound is not yet elucidated, research on the structurally similar oncometabolite, 2-hydroxyglutarate (2-HG), has revealed a connection to the mTOR (mammalian target of rapamycin) signaling pathway.[7][8][9] 2-HG, which accumulates in certain cancers, can inhibit α-ketoglutarate-dependent dioxygenases, leading to downstream effects on cellular metabolism and growth. One such effect is the activation of the mTOR pathway, a central regulator of cell growth, proliferation, and survival. Given the structural similarity, it is plausible that this compound could have similar off-target effects, although this requires further investigation.
Experimental Protocols
The analysis of this compound in biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.
General Workflow for Organic Acid Analysis by GC-MS
This workflow is applicable for the analysis of this compound in urine, plasma, and fecal extracts.
Detailed Methodologies
1. Sample Preparation:
-
Urine:
-
Thaw frozen urine samples and vortex thoroughly.
-
To a fixed volume of urine (e.g., 1 mL), add an internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Acidify the sample with hydrochloric acid.
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Plasma/Serum:
-
To a small volume of plasma or serum (e.g., 100 µL), add an internal standard.
-
Precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
-
Feces:
-
Homogenize a weighed amount of fecal sample in a suitable buffer or solvent mixture.
-
Add an internal standard.
-
Perform extraction using a solvent system (e.g., a mixture of isopropanol, acetonitrile, and water).
-
Centrifuge to separate the solid and liquid phases.
-
Transfer the supernatant and evaporate to dryness.
-
2. Derivatization:
Organic acids are often not volatile enough for GC-MS analysis. Therefore, a derivatization step is necessary to convert them into more volatile esters or ethers. A common method is silylation:
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine.
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to allow the reaction to complete.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Split or splitless injection of 1-2 µL of the derivatized sample.
-
Oven Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 60-80°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for qualitative analysis and identification of unknown compounds, or Selected Ion Monitoring (SIM) mode for targeted quantification of known compounds like this compound. Specific ions for the derivatized this compound would be monitored for quantification and confirmation.
-
4. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Quantify the concentration by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve prepared with known concentrations of this compound.
Conclusion
This compound is a metabolite of significant interest due to its association with inborn errors of metabolism and its presence in various biological systems. This guide provides a foundational understanding of its natural occurrence, metabolic origins, and analytical methodologies. Further research is warranted to fully elucidate its quantitative distribution in different biological compartments, its precise metabolic pathways in various organisms, and its potential role in signaling pathways and disease pathogenesis. The provided experimental protocols offer a starting point for researchers aiming to quantify this and other related organic acids in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000422) [hmdb.ca]
- 4. This compound | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization and structure of the human lysine-2-oxoglutarate reductase domain, a novel therapeutic target for treatment of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oncometabolite 2-hydroxyglutarate activates the mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylglutaconic Acid: An Emerging Biomarker in Glutaric Acidemia Type I
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Glutaric Acidemia Type I (GA-I) is an inherited metabolic disorder characterized by the deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH), leading to the accumulation of neurotoxic metabolites. While glutaric acid (GA) and 3-hydroxyglutaric acid (3-HGA) are the established biomarkers for GA-I, recent evidence has highlighted the significance of 2-methylglutaconic acid (2-MGA) as a valuable diagnostic marker, particularly in individuals with a "low excretor" phenotype who may be missed by traditional screening methods. This guide provides a comprehensive overview of the relationship between 2-MGA and GA-I, detailing its biochemical relevance, analytical methodologies, and potential role in the pathophysiology of the disease.
Introduction to Glutaric Acidemia Type I
Glutaric Acidemia Type I is an autosomal recessive organic aciduria resulting from mutations in the GCDH gene.[1] This genetic defect impairs the mitochondrial catabolism of the amino acids lysine (B10760008), hydroxylysine, and tryptophan.[2] Consequently, upstream metabolites, primarily glutaric acid and 3-hydroxyglutaric acid, accumulate in various tissues and body fluids.[1][3] The buildup of these compounds is particularly toxic to the central nervous system, often leading to acute encephalopathic crises and irreversible striatal injury, resulting in a complex movement disorder.[3][4]
2-Methylglutaconic Acid: A Key Diagnostic Analyte
Initially, it is crucial to clarify a common point of confusion. The user's query specified "2-Methylglutaric acid"; however, the relevant and diagnostically significant analyte in the context of Glutaric Acidemia Type I is 2-Methylglutaconic acid (2-MGA) . Recent studies have identified elevated levels of 2-MGA in the urine of GA-I patients, especially in those classified as "low excretors" who may present with normal or only slightly elevated levels of the traditional biomarkers, GA and 3-HGA.[4]
Biochemical Origin of 2-Methylglutaconic Acid in GA-I
The precise biochemical pathway leading to the increased production of 2-MGA in GA-I remains an area of active investigation and is currently described in the scientific literature as "unclear".[4][5] 2-MGA is a known metabolite of the branched-chain amino acid isoleucine.[4] One hypothesis suggests that the accumulation of glutaryl-CoA and its derivatives in GA-I may indirectly affect other metabolic pathways, including isoleucine catabolism, leading to the formation and excretion of 2-MGA. It is postulated that the metabolic block in the lysine and tryptophan degradation pathway may lead to a redirection of intermediates or a secondary inhibition of enzymes involved in other amino acid catabolic pathways.
Quantitative Data on 2-Methylglutaconic Acid in GA-I
The following table summarizes the urinary concentrations of 2-Methylglutaconic acid in patients with Glutaric Acidemia Type I compared to healthy controls. This data highlights the significant elevation of 2-MGA in the patient population, supporting its utility as a biomarker.
| Analyte | Patient Population (GA-I) (mg/g creatinine) | Normal Controls (mg/g creatinine) | Reference |
| 2-Methylglutaconic Acid | 2.5 - 27.39 | 0.05 - 1.61 | [4][6] |
| Single case reported at 3 mg/g creatinine (B1669602) | Reference interval <1 mg/g creatinine | [4][6] |
Experimental Protocols for 2-Methylglutaconic Acid Analysis
The quantitative analysis of 2-Methylglutaconic acid in urine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on established methods for urinary organic acid analysis.
Principle
Urinary organic acids, including 2-MGA, are extracted from the aqueous urine matrix into an organic solvent. The extracted acids are then chemically modified (derivatized) to increase their volatility and thermal stability for analysis by GC-MS. Quantification is achieved by comparing the abundance of the analyte's characteristic ions to that of a known concentration of an internal standard.
Materials
-
Urine sample
-
Internal Standard (e.g., 2-ketocaproic acid or a stable isotope-labeled standard)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297) and/or Diethyl ether (extraction solvents)
-
Nitrogen gas
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a capillary column (e.g., HP-5ms)
Procedure
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Transfer a specific volume of urine (normalized to creatinine concentration, e.g., equivalent to 1 mg of creatinine) to a glass tube.
-
Add a known amount of the internal standard to each sample.
-
Acidify the urine to a pH < 2 with HCl.
-
Saturate the sample with NaCl to improve extraction efficiency.
-
-
Liquid-Liquid Extraction:
-
Add a measured volume of ethyl acetate, vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with a second volume of ethyl acetate or diethyl ether and combine the organic extracts.
-
-
Drying:
-
Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at ambient temperature.
-
-
Derivatization:
-
To the dried residue, add a precise volume of pyridine and the derivatizing agent (BSTFA with TMCS).
-
Cap the tube tightly and heat at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 15-60 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
-
The GC separates the different organic acids based on their boiling points and interaction with the column's stationary phase.
-
The mass spectrometer detects and fragments the separated compounds, generating a unique mass spectrum for each analyte.
-
-
Data Analysis:
-
Identify 2-MGA based on its retention time and characteristic mass spectral ions.
-
Quantify the concentration of 2-MGA by comparing the peak area of its characteristic ion to the peak area of the internal standard's characteristic ion.
-
Visualizations of Key Pathways and Workflows
Lysine and Tryptophan Catabolism Pathway
This diagram illustrates the metabolic pathway for the breakdown of lysine and tryptophan, highlighting the enzymatic block in Glutaric Acidemia Type I.
Diagnostic Workflow for Glutaric Acidemia Type I
This workflow outlines the steps for diagnosing GA-I, incorporating the analysis of 2-Methylglutaconic acid.
Hypothesized Neurotoxic Mechanisms in GA-I
While the direct signaling pathways affected by 2-MGA are not well-defined, the neurotoxicity of accumulating organic acids in GA-I is thought to involve excitotoxicity and mitochondrial dysfunction. This diagram illustrates this proposed mechanism.
References
- 1. Clinical, biochemical, neuroradiological and molecular characterization of Egyptian patients with glutaric acidemia type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylglutaric acid, also known as 2-methylpentanedioic acid, is a dicarboxylic acid that plays a role as a mammalian metabolite.[1][2] Its structure, featuring a methyl group on the carbon adjacent to a carboxyl group, imparts specific chemical and physical characteristics that are of interest in various fields, including metabolic studies and chemical synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant pathways and workflows.
Physical and Chemical Properties
The physical and chemical properties of this compound have been determined by various analytical methods. A summary of these properties is presented in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1][3] |
| Appearance | White to light yellow powder or crystal | [2][4] |
| Melting Point | 74-76 °C, 80-82 °C | [4][5][6] |
| Boiling Point | 214-215 °C at 22 mmHg | [4][5] |
| Density | 1.246 g/cm³, 1.33 g/cm³ at 20 °C | [5][6] |
| Vapor Pressure | <0.00056 hPa at 20 °C | [6] |
| Flash Point | 149 °C | [2][5] |
| Water Solubility | >1000 g/L, 908 mg/mL, 40.6 g/L | [1][6][7][8] |
| pKa (Strongest Acidic) | 3.89 (Predicted), 4.57±0.10 (Predicted) | [2][7] |
| LogP | -1.3 at 20°C, 0.33, 0.59 | [2][7] |
Spectroscopic Data
| Spectroscopy | Data Highlights | Source(s) |
| ¹H NMR (D₂O, pH 7.4) | Shifts [ppm]: 1.06-1.07, 1.57-1.78, 2.13-2.28 | [1] |
| ¹³C NMR (D₂O, pH 7.4) | Shifts [ppm]: 20.14, 33.61, 38.56, 45.48, 186.20, 189.22 | [1] |
| Mass Spectrometry (GC-MS) | Major fragments observed at m/z values indicative of the molecular structure. | [1] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O and O-H stretching of the carboxylic acid groups. | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties and a representative synthesis of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the Michael addition of diethyl malonate to methyl methacrylate (B99206), followed by hydrolysis and decarboxylation.
Materials:
-
Diethyl malonate
-
Methyl methacrylate
-
Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Standard laboratory glassware for reaction, extraction, and distillation.
Procedure:
-
Michael Addition: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of diethyl malonate, KF/Al₂O₃ catalyst, and DMF is heated to 80-160 °C. Methyl methacrylate dissolved in DMF is added dropwise to the heated mixture. The reaction is monitored for completion.
-
Work-up and Isolation of Intermediate: After the reaction is complete, the solvent (DMF) is removed under reduced pressure to yield the intermediate product.
-
Hydrolysis and Decarboxylation: The crude intermediate is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide. After hydrolysis, the solution is acidified with sulfuric acid and heated to induce decarboxylation, yielding this compound.
-
Purification: The cooled reaction mixture is extracted with ethyl acetate. The combined organic layers are dried, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by recrystallization.
Determination of Melting Point
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus or Thiele tube with heating oil
-
Thermometer
Procedure:
-
A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in a Thiele tube.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
Determination of Boiling Point at Reduced Pressure
Materials:
-
This compound sample
-
Small test tube
-
Capillary tube sealed at one end
-
Apparatus for vacuum distillation
-
Thermometer
-
Heating mantle or oil bath
Procedure:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the test tube.
-
The apparatus is assembled for distillation under reduced pressure, with the thermometer bulb positioned to measure the vapor temperature.
-
The system is evacuated to the desired pressure (e.g., 22 mmHg).
-
The sample is heated gently. As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed, and then the heat is slightly reduced.
-
The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point at that pressure.
Determination of Solubility in Water
Materials:
-
This compound sample
-
Distilled water
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
A known mass of this compound is added to a test tube.
-
A known volume of distilled water is added incrementally to the test tube.
-
After each addition, the mixture is vigorously agitated using a vortex mixer or shaker until the solid is fully dissolved.
-
The process is continued until no more solid dissolves, and the concentration at which saturation is achieved is calculated to determine the solubility. For highly soluble substances, a known amount of solute is added to a known volume of solvent until saturation is reached, and any undissolved solid is filtered and weighed to determine the amount that dissolved.
Determination of pKa by Titration
Materials:
-
This compound sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter and electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
A precisely weighed amount of this compound is dissolved in a known volume of deionized water in a beaker.
-
A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.
-
The pH electrode, calibrated with standard buffer solutions, is immersed in the solution.
-
The initial pH of the solution is recorded.
-
The standardized NaOH solution is added in small, known increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence points, which are identified by sharp changes in pH.
-
A titration curve (pH vs. volume of NaOH added) is plotted.
-
The pKa values are determined from the pH at the half-equivalence points of the titration curve. For a dicarboxylic acid, two pKa values will be observed.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101805254A - Simple method for preparing this compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Solubility and Stability of 2-Methylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-methylglutaric acid. The information is compiled from various scientific sources and is intended to support research, development, and formulation activities involving this compound.
Introduction to this compound
This compound, also known as 2-methylpentanedioic acid, is a dicarboxylic acid that plays a role as a mammalian metabolite. Its chemical structure consists of a five-carbon glutaric acid backbone with a methyl group at the second carbon position. Understanding its physicochemical properties, particularly solubility and stability, is crucial for its application in various scientific and pharmaceutical contexts.
Solubility Data
The solubility of this compound has been reported in various aqueous and organic solvents. The following tables summarize the available quantitative data. It is important to note that discrepancies in reported aqueous solubility values may arise from differences in experimental methodologies, such as temperature, pH, and equilibration time.
Table 1: Solubility of this compound in Aqueous Solutions
| Solvent System | Temperature (°C) | Solubility | Source |
| Water | Not Specified | >1000 g/L | Sigma-Aldrich |
| Water | Not Specified | 908 mg/mL | Human Metabolome Database[1] |
| Water | Not Specified | Soluble | ChemicalBook[2][3] |
| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | 10 mg/mL | ChemicalBook[2] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility | Source |
| Dimethylformamide (DMF) | Not Specified | 20 mg/mL | ChemicalBook[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 16 mg/mL | ChemicalBook[2] |
| Ethanol | Not Specified | Slightly soluble | ChemicalBook[2] |
Stability Profile
Detailed quantitative stability data for this compound, such as degradation kinetics under various conditions, is not extensively available in the public domain. However, based on its chemical structure as a dicarboxylic acid, its stability can be inferred and should be assessed according to established guidelines for pharmaceutical substances.
Key factors that can influence the stability of this compound include temperature, pH, light, and the presence of oxidizing agents.
Thermal Stability
The melting point of this compound is reported to be in the range of 80-82 °C. Its boiling point is 214-215 °C at 22 mmHg. While these values indicate a degree of thermal stability, prolonged exposure to high temperatures may lead to decomposition. Specific studies, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be required to determine the exact decomposition temperature and thermal degradation profile.
pH Stability
As a dicarboxylic acid, the stability of this compound in aqueous solutions is expected to be pH-dependent. At extreme pH values (highly acidic or alkaline), hydrolysis of the carboxylic acid groups is unlikely under normal conditions. However, the pH will affect the ionization state of the molecule, which can influence its reactivity and potential for other degradation pathways. Formal stability studies at different pH values are necessary to establish a comprehensive pH-stability profile.
Photostability
No specific data on the photostability of this compound was found. As a saturated aliphatic dicarboxylic acid, it is not expected to be highly susceptible to photodegradation by visible light. However, exposure to high-energy UV radiation could potentially induce degradation. Photostability testing according to ICH Q1B guidelines would be necessary to confirm its stability under light exposure.
Oxidative Stability
The presence of tertiary hydrogens in the this compound molecule could make it susceptible to oxidative degradation. Studies involving exposure to oxidative agents, such as hydrogen peroxide, would be necessary to assess this aspect of its stability.
Experimental Protocols
The following sections detail standardized experimental protocols that can be employed to determine the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4][5][6][7]
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) that does not adsorb the compound.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable mass spectrometry method.[8][9]
-
Data Reporting: The solubility is reported in units such as mg/mL or g/L at the specified temperature and pH.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[10][11][12][13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Methodology:
-
Acid and Base Hydrolysis: this compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated (e.g., at 60-80 °C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or elevated temperature. Samples are analyzed at different time intervals.
-
Thermal Degradation: Solid this compound is exposed to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) for a specified duration. The resulting material is then analyzed.
-
Photodegradation: The compound (in solid state and in solution) is exposed to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control is run in parallel to differentiate between thermal and light-induced degradation.
-
Analysis of Degradation Products: A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS), is used to separate and quantify the parent compound and any degradation products formed. The extent of degradation is typically targeted to be in the range of 5-20%.[11]
Visualizations
The following diagrams illustrate the logical workflows for determining the solubility and stability of a chemical compound like this compound.
References
- 1. This compound | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 617-62-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 617-62-9 [chemicalbook.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmadekho.com [pharmadekho.com]
Methodological & Application
Application Note & Protocol: Quantification of 2-Methylglutaric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylglutaric acid is a dicarboxylic acid that can accumulate in the body and be excreted in the urine in several inborn errors of metabolism. Its quantification in urine is a key diagnostic marker for conditions such as Glutaric Aciduria Type II (also known as Multiple Acyl-CoA Dehydrogenase Deficiency - MADD).[1][2][3] Glutaric Aciduria Type II is an autosomal recessive disorder of fatty acid, choline, and amino acid metabolism.[4] The accurate and precise measurement of this compound is crucial for the diagnosis, monitoring, and management of patients with these metabolic disorders.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of urinary organic acids due to its high sensitivity, specificity, and ability to separate complex mixtures.[5][7] Organic acids are typically non-volatile, and therefore require a chemical derivatization step to increase their volatility for GC analysis.[5][8] This application note provides a detailed protocol for the quantitative analysis of this compound in human urine using GC-MS following liquid-liquid extraction and trimethylsilyl (B98337) (TMS) derivatization.
Principle
This method involves the extraction of organic acids from a urine sample, followed by chemical derivatization to form volatile trimethylsilyl (TMS) esters. The derivatized sample is then injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for specific detection and quantification of this compound. An internal standard is used to correct for variations in extraction efficiency and instrument response.
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., 2-ketocaproic acid or a stable isotope-labeled analog of an organic acid)[9]
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate, chromatography grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]
-
Deionized water
-
Nitrogen gas, high purity
-
Urine samples (patient, quality control)
-
Glass test tubes
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
GC-MS system with autosampler
Experimental Protocols
Collect random urine samples in sterile, preservative-free containers. For optimal stability, samples should be stored frozen at -20°C or lower until analysis.[5]
-
Thaw and Normalize: Thaw urine samples and vortex to ensure homogeneity. To account for variations in urine concentration, it is common practice to normalize the sample volume to the creatinine (B1669602) concentration.[5][10] A typical approach is to use a volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmole).[11]
-
Internal Standard Addition: To a 1.5 mL microcentrifuge tube, add the normalized volume of urine. Add a known amount of the internal standard to all samples, calibrators, and quality controls.[5]
-
Acidification: Acidify the urine sample by adding 50 µL of 6M HCl to lower the pH, which facilitates the extraction of the acidic analytes.[5]
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate. Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.[5]
-
Solvent Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature.[5]
-
To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[5]
-
Cap the tube tightly and vortex to mix.
-
Heat the mixture at 60°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivatives.[5][12]
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.[5]
-
Gas Chromatograph: Agilent 6890 or equivalent.[5]
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for organic acid analysis.[5][10]
-
Injector: Splitless or split injection (e.g., 1:20 split ratio) with an injection volume of 1 µL.[10]
-
Injector Temperature: 280°C.[10]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 3 minutes at 300°C.[7]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.[10]
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[5] For the di-TMS derivative of this compound (C12H26O4Si2), characteristic ions would be monitored.[13]
-
Data Presentation
Quantitative data for the GC-MS analysis of this compound should be summarized for clear comparison. The following table provides an example of typical performance characteristics; however, these may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Value | Reference |
| Linearity (r²) | > 0.99 | [14] |
| Limit of Detection (LOD) | 0.03 - 0.34 mmol/mol creatinine (for similar organic acids) | [12] |
| Limit of Quantification (LOQ) | Typically 3x LOD | [15] |
| Precision (Intra-day RSD) | < 10% | [12] |
| Precision (Inter-day RSD) | < 10% | [12] |
| Accuracy/Recovery | 85 - 115% | [16] |
Visualization
Caption: Workflow for the quantification of this compound in urine by GC-MS.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound in urine. The protocol, encompassing sample preparation, derivatization, and instrumental analysis, is suitable for clinical research and diagnostic applications. Adherence to good laboratory practices, including the use of internal standards and proper method validation, is essential for obtaining accurate and reproducible results.
References
- 1. Glutaric aciduria Type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutaric aciduria Type II clinical presentation and medical approach - Clinical Excellence [ce.mazums.ac.ir]
- 3. Glutaric aciduria type 2 (GA-II) [health.wa.gov.au]
- 4. Clinical, Biochemical, and Genetic Heterogeneity in Glutaric Aciduria Type II Patients [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jeol.com [jeol.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metbio.net [metbio.net]
- 11. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, 2TMS derivative [webbook.nist.gov]
- 14. Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. louis.uah.edu [louis.uah.edu]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-Methylglutaric Acid in Human Plasma via LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylglutaric acid is a dicarboxylic acid that serves as a biomarker for certain inborn errors of metabolism, notably Glutaric Acidemia Type I, which results from a deficiency of glutaryl-CoA dehydrogenase.[1][2] It is also recognized as a mammalian metabolite and a derivative of leucine (B10760876) metabolism.[3][4] Accurate and sensitive quantification of this compound in plasma is crucial for the diagnosis and monitoring of these metabolic disorders. This application note details a robust and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a straightforward sample preparation procedure and utilizes a stable isotope-labeled internal standard for accurate quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
This compound-(4,5-¹³C₂) (Cambridge Isotope Laboratories, Inc.)[5]
-
LC-MS grade acetonitrile (B52724), methanol, and water (Fisher Scientific or equivalent)
-
Formic acid (Thermo Fisher Scientific or equivalent)
-
Human plasma (BioIVT or other certified vendor)
2. Standard and Internal Standard Stock Solutions
-
This compound stock solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard (IS) stock solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-(4,5-¹³C₂) in 1 mL of methanol.
-
Working solutions: Prepare working solutions of the standard and internal standard by serial dilution in 50:50 methanol:water.
3. Sample Preparation
The following protocol is based on established methods for small polar analytes in plasma.[6][7]
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (concentration to be optimized, e.g., 1 µg/mL).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are representative conditions and may require optimization for specific instrumentation.
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Zorbax SB C8 (4.6 x 75 mm, 3.5 µm) or a suitable HILIC column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 145.1 | 101.1, 83.1 | Optimized (e.g., 10-20) |
| This compound-(4,5-¹³C₂) | 147.1 | 103.1, 85.1 | Optimized (e.g., 10-20) |
Note: Precursor and product ions are based on available mass spectral data and the chemical structure of this compound.[3][8] Optimal collision energies should be determined experimentally.
Data Presentation
Table 1: Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Matrix Effect | Minimal |
| Recovery | > 85% |
These values are representative and should be established during method validation.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Metabolic context of this compound in relation to Glutaric Acidemia Type I.
References
- 1. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. This compound | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isotope.com [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mzCloud – 2 Methylglutaric acid [mzcloud.org]
Application Notes and Protocols for the Derivatization of 2-Methylglutaric Acid for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 2-methylglutaric acid for analysis by gas chromatography (GC). Due to its low volatility, this compound requires derivatization to convert it into a more volatile and thermally stable compound suitable for GC analysis. The two most common and effective methods for this purpose are silylation and esterification (alkylation).
Introduction to Derivatization Techniques
Direct analysis of polar compounds like this compound by gas chromatography can lead to poor peak shape, low sensitivity, and potential interactions with the GC column.[1][2] Derivatization overcomes these challenges by chemically modifying the analyte to increase its volatility and thermal stability.[2][3][4] The most widely used derivatization techniques for carboxylic acids are silylation and esterification.[1][5][6]
Silylation: This is a very common derivatization method where an active hydrogen in the carboxyl groups is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[1][2][4] This process significantly reduces the polarity of the compound and minimizes hydrogen bonding, making it more volatile.[2][4] Silylation reactions are generally fast and the derivatives are suitable for GC-MS analysis.[6]
Esterification (Alkylation): This method involves the conversion of carboxylic acids into their corresponding esters, most commonly methyl esters.[1][7] The resulting esters are significantly more volatile than the parent acids.[7] This technique is well-established and offers excellent stability for the derivatives.[1][7]
Experimental Workflows and Logical Relationships
The general workflow for the derivatization of this compound for GC analysis is depicted below. This process involves sample preparation, the derivatization reaction itself, and subsequent analysis.
Quantitative Data Summary
The choice between silylation and esterification can depend on the specific requirements of the analysis, such as sensitivity and the presence of other analytes. The following table summarizes a comparison of these two methods for the analysis of low-molecular-weight dicarboxylic acids.
| Parameter | Silylation (BSTFA) | Esterification (BF3/Methanol) | Reference |
| Detection Limit | ≤4 ng m⁻³ | ≤4 ng m⁻³ | [6] |
| Reproducibility (RSD%) | ≤ 15% | ≤ 15% | [6] |
| Recommendation | Reagent of choice under limiting conditions | Suitable for general analysis | [6] |
Experimental Protocols
Herein are detailed protocols for the two primary derivatization methods for this compound.
Protocol 1: Silylation using BSTFA
This protocol describes the formation of trimethylsilyl (TMS) esters of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS).
Materials:
-
This compound standard or extracted sample, dried.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Pyridine or other suitable solvent (e.g., acetonitrile)
-
Reaction vials with screw caps
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Place the dried sample or standard (typically in the microgram range) into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine) to dissolve the sample.
-
Add 100 µL of BSTFA. If using a catalyst, a common reagent mixture is BSTFA + 1% TMCS.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[8] The reaction time and temperature may need optimization.[3]
-
Allow the vial to cool to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
-
The resulting derivative is the bis(trimethylsilyl) ester of this compound.[9][10][11]
Important Considerations for Silylation:
-
Silylation reagents are sensitive to moisture. All glassware should be dry, and the sample should be free of water to prevent hydrolysis of the reagent and the derivative.[3]
-
It is recommended to use an excess of the silylating reagent to drive the reaction to completion.[3]
Protocol 2: Esterification using Boron Trifluoride-Methanol
This protocol details the formation of methyl esters of this compound using a boron trifluoride-methanol complex.
Materials:
-
This compound standard or extracted sample, dried.
-
Boron trifluoride-methanol solution (14% w/v)
-
Hexane (B92381) or other nonpolar solvent
-
Saturated sodium chloride solution
-
Reaction vials with screw caps
-
Heating block or water bath
-
GC vials
Procedure:
-
Place the dried sample or standard into a reaction vial.
-
Add 1-2 mL of 14% boron trifluoride-methanol solution to the vial.
-
Securely cap the vial and heat at 60-100°C for 5-15 minutes.[7]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane (or another suitable nonpolar solvent).
-
Vortex the mixture vigorously for 1-2 minutes to extract the methyl esters into the organic layer.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (containing the derivatized analyte) to a clean vial, avoiding the aqueous layer.
-
The organic extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a GC vial for analysis.
Important Considerations for Esterification:
-
Boron trifluoride is a corrosive and toxic reagent and should be handled in a fume hood with appropriate personal protective equipment.
-
The reaction conditions, particularly temperature and time, can be optimized for different sample matrices.
Signaling Pathways and Logical Relationships
The derivatization process itself is a chemical transformation rather than a biological signaling pathway. The following diagram illustrates the chemical transformation of this compound into its trimethylsilyl derivative.
This application note provides a comprehensive guide for the successful derivatization of this compound for GC analysis. The choice of method will depend on the specific analytical requirements and available resources. Proper optimization of the chosen protocol is crucial for achieving accurate and reproducible results.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. scispace.com [scispace.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 2TMS derivative [webbook.nist.gov]
- 10. This compound, 2TMS derivative [webbook.nist.gov]
- 11. This compound, 2TMS derivative [webbook.nist.gov]
Application Notes and Protocols for 2-Methylglutaric Acid Extraction from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylglutaric acid is a dicarboxylic acid that can be found in various biological samples. Its quantification is crucial for the diagnosis and monitoring of certain inherited metabolic disorders, such as glutaric aciduria type I, and for research in related metabolic pathways. Accurate and efficient extraction of this compound from complex biological matrices like urine, plasma, and serum is a critical prerequisite for reliable analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed protocols for the extraction of this compound from biological samples using two common and effective techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Additionally, it outlines the subsequent derivatization step often required for GC-MS analysis.
Extraction Methodologies
The choice of extraction method often depends on the biological matrix, the required sample purity, and the available laboratory equipment. Both LLE and SPE are widely used for the isolation of organic acids.
Liquid-Liquid Extraction (LLE)
LLE is a classic and cost-effective method for extracting organic acids. It relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE. It utilizes a solid sorbent material to retain the analyte of interest while other matrix components are washed away.
Quantitative Data Summary
The following tables summarize typical recovery and precision data for the extraction of organic acids from biological samples. While specific data for this compound is limited, the presented values for similar dicarboxylic acids provide a reasonable expectation of performance.
Table 1: Comparison of Extraction Methods for Urinary Organic Acids
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Mean Recovery (%) | 84.1 | 77.4 |
| Number of Metabolites Isolated | 161.8 ± 18.6 | 140.1 ± 20.4 |
| Data adapted from a comparative study of SPE and LLE for urinary organic acids.[1] |
Table 2: Recovery of Acidic Drugs from Plasma using Polymeric SPE
| Compound | Log P | Average Recovery (%) | % RSD (n=6) |
| Ibuprofen | 3.9 | 98 | 2.1 |
| Ketoprofen | 3.1 | 95 | 2.5 |
| Naproxen | 3.2 | 99 | 1.8 |
| This table demonstrates the high recovery rates achievable for acidic compounds from plasma using a polymeric SPE sorbent.[2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is based on the foundational method described by Tanaka et al. (1980) for urinary organic acid analysis.[3]
Materials:
-
Urine sample
-
Internal standard solution (e.g., stable isotope-labeled this compound)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663), anhydrous
-
Centrifuge tubes (glass, with PTFE-lined caps)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a 1 mL urine sample in a glass centrifuge tube, add a known amount of the internal standard.
-
Acidification: Acidify the sample to a pH of approximately 1 by adding a small volume of concentrated HCl. This protonates the carboxylic acid groups, making them more soluble in the organic solvent.
-
Extraction: Add 3 mL of ethyl acetate to the tube.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the tube at 2000 x g for 5 minutes to separate the two phases.
-
Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat Extraction: Repeat the extraction (steps 3-6) two more times with fresh ethyl acetate, combining all organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: The dried residue is now ready for derivatization for GC-MS analysis or can be reconstituted in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is a general procedure for the extraction of acidic compounds from plasma or serum using a polymeric SPE sorbent.[2]
Materials:
-
Plasma or serum sample
-
Internal standard solution
-
Formic acid, 1% in water
-
Polymeric SPE cartridge (e.g., Bond Elut Plexa)
-
SPE manifold
-
Collection tubes
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma or serum, add the internal standard. Dilute the sample with 200 µL of 1% formic acid in water.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering polar compounds.
-
Elution: Elute the this compound from the sorbent with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization/Reconstitution: The dried residue is ready for derivatization for GC-MS or reconstitution for LC-MS/MS.
Protocol 3: Derivatization for GC-MS Analysis
Due to their low volatility, carboxylic acids like this compound require derivatization to convert them into more volatile and thermally stable derivatives for GC-MS analysis. Silylation is a common and effective derivatization technique.[4][5]
Materials:
-
Dried extract from LLE or SPE
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reagent Addition: To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Diagrams
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols for the Use of 2-Methylglutaric Acid as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylglutaric acid is a dicarboxylic acid that has been identified as a mammalian metabolite and is associated with fatty acid metabolism.[1] While its precise enzymatic pathways are not as extensively characterized as those of structurally similar molecules like 2-oxoglutarate or glutaric acid, its relevance in metabolic studies necessitates reliable methods for its quantification and for the characterization of enzymes that may act upon it.
These application notes provide a detailed framework for the use of this compound as a substrate in enzyme assays. Due to the limited specific literature on enzymes that primarily utilize this compound, this document presents a generalized protocol for a hypothetical 2-Methylglutarate Dehydrogenase . This proposed enzyme is analogous to other known dehydrogenases that act on dicarboxylic acids, such as 2-hydroxyglutarate dehydrogenase.[2][3][4][5][6] The principles and protocols outlined here can be adapted for the investigation of newly discovered or engineered enzymes that may metabolize this compound.
Hypothetical Enzyme: 2-Methylglutarate Dehydrogenase
For the purpose of these application notes, we will consider a hypothetical NAD⁺-dependent 2-Methylglutarate Dehydrogenase . This enzyme would catalyze the oxidative decarboxylation of this compound. The progress of the reaction can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
Proposed Reaction:
This compound + NAD⁺ → Product + NADH + H⁺
Data Presentation
The following table summarizes hypothetical kinetic data for "2-Methylglutarate Dehydrogenase" with this compound as the substrate. This data is provided as an example for how to present results from such an enzyme assay.
| Parameter | Value | Conditions |
| Michaelis Constant (Kₘ) | 150 µM | 50 mM Tris-HCl buffer (pH 8.0), 25°C, 1 mM NAD⁺ |
| Maximum Velocity (Vₘₐₓ) | 25 µmol/min/mg | 50 mM Tris-HCl buffer (pH 8.0), 25°C, saturating this compound, 1 mM NAD⁺ |
| Optimal pH | 7.8 - 8.5 | 50 mM Tris-HCl/Phosphate buffer, 25°C |
| Optimal Temperature | 37°C | 50 mM Tris-HCl buffer (pH 8.0) |
| Coenzyme Specificity | NAD⁺ (Kₘ = 75 µM) | NADP⁺ shows minimal activity. |
| Inhibitor (IC₅₀) | Malonic Acid (5 mM) | Competitive inhibitor with respect to this compound. |
Experimental Protocols
I. Spectrophotometric Assay for 2-Methylglutarate Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of a hypothetical 2-Methylglutarate Dehydrogenase by monitoring the production of NADH.
Materials:
-
This compound (Substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Purified or crude enzyme preparation (e.g., cell lysate)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm with temperature control
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.
-
Coenzyme Stock Solution: Prepare a 10 mM stock solution of NAD⁺ in deionized water.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
-
Assay Mixture Preparation (for a 1 mL final volume):
-
In a 1.5 mL microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single reaction, add:
-
850 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
100 µL of 10 mM NAD⁺ stock solution (final concentration: 1 mM)
-
Varying volumes of 10 mM this compound stock solution to achieve the desired final concentrations for kinetic studies (e.g., 10 µL for 100 µM). Adjust the buffer volume accordingly to maintain a final volume of 1 mL.
-
For a standard activity assay, use a saturating concentration of this compound (e.g., 1.5 mM, which is 10x the hypothetical Kₘ).
-
-
-
Enzyme Reaction:
-
Pipette 950 µL of the assay mixture into a UV-transparent cuvette.
-
Place the cuvette in the spectrophotometer and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the enzyme preparation to the cuvette.
-
Immediately mix by gently pipetting up and down or by inverting the cuvette with a stopper, and start recording the absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l)
-
Where:
-
ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹
-
l (path length of the cuvette) = 1 cm
-
-
-
Calculate the specific activity by dividing the activity by the protein concentration of the enzyme preparation (mg/mL).
-
II. Protocol for Enzyme Purification (General Outline)
For researchers aiming to study a novel 2-Methylglutarate-metabolizing enzyme, a purification protocol is essential.
Workflow:
-
Cell Lysis: Disrupt cells (e.g., bacterial, yeast, or mammalian) expressing the enzyme of interest using methods like sonication, French press, or enzymatic lysis.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris and insoluble components.
-
Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate proteins from the clarified lysate using increasing concentrations of ammonium sulfate. Collect the fraction containing the highest enzyme activity.
-
Chromatography:
-
Ion-Exchange Chromatography: Separate proteins based on charge.
-
Affinity Chromatography: If a suitable ligand is known or the enzyme is tagged (e.g., His-tag), this method offers high specificity.
-
Size-Exclusion Chromatography: Separate proteins based on size to achieve final polishing.
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-PAGE.
Visualizations
Signaling Pathway Context
The following diagram illustrates a hypothetical metabolic pathway where 2-Methylglutarate Dehydrogenase plays a role in converting this compound into a central metabolic intermediate.
Hypothetical metabolic role of 2-Methylglutarate Dehydrogenase.
Experimental Workflow
The diagram below outlines the key steps in the spectrophotometric enzyme assay for 2-Methylglutarate Dehydrogenase.
Workflow for the spectrophotometric assay of 2-Methylglutarate Dehydrogenase.
Logical Relationship of Assay Components
This diagram illustrates the relationship between the components of the enzyme assay.
Component relationships in the 2-Methylglutarate Dehydrogenase assay.
References
- 1. This compound | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and implementation of a novel assay for L-2-hydroxyglutarate dehydrogenase (L-2-HGDH) in cell lysates: L-2-HGDH deficiency in 15 patients with L-2-hydroxyglutaric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Methylglutaric Acid as a Standard for Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive study of small molecules within a biological system, is a powerful tool for understanding complex biochemical processes, identifying biomarkers, and elucidating mechanisms of drug action. The accuracy and reproducibility of metabolomics data heavily rely on the use of appropriate standards for calibration and quality control. 2-Methylglutaric acid, a dicarboxylic acid, presents as a valuable candidate for use as a standard in metabolomics studies, particularly in the analysis of biological fluids. Its chemical properties allow for robust detection by common analytical platforms such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the utilization of this compound as a standard in metabolomics workflows.
Chemical Properties and Metabolic Relevance
This compound, also known as α-methylglutarate, is a methyl-branched fatty acid.[1] It is a derivative of glutaric acid with a methyl group at the second carbon. While not a central metabolite in human endogenous pathways, it can arise from the microbial metabolism of certain compounds.[1] Its presence and concentration can, therefore, be indicative of specific gut microbiome activities or exposure to particular xenobiotics. In the context of metabolic disorders, related compounds like 3-methylglutaric acid and 2-hydroxyglutaric acid are well-established biomarkers for certain inborn errors of metabolism.[2] Although the direct clinical significance of this compound is less defined, its structural similarity to endogenous metabolites makes it a suitable internal standard for organic acid profiling.
Application as a Metabolomics Standard
The primary application of this compound in metabolomics is as an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analytes of interest but not naturally present in the samples being analyzed. By adding a known amount of this compound to each sample prior to analysis, it is possible to correct for variations in sample preparation, injection volume, and instrument response. This normalization is crucial for achieving accurate and reproducible quantification of endogenous metabolites.
Logical Workflow for Metabolomics Analysis using an Internal Standard
Caption: A generalized workflow for metabolomics studies incorporating an internal standard.
Quantitative Data
While specific quantitative data for this compound as a standard is not extensively published, data for the structurally related compound, 2-methylglutaconic acid, in urine can provide a useful reference for expected concentration ranges of similar dicarboxylic acids.
Table 1: Urinary Concentrations of 2-Methylglutaconic Acid in a Study of Glutaric Acidemia Type I
| Group | N | Concentration Range (mg/g creatinine) | Reference |
| Normal Controls | - | 0.05 - 1.61 | [1][3] |
| Glutaric Acidemia Type I Patients | 8 | 2.5 - 27.39 | [1][3] |
Note: This data is for 2-methylglutaconic acid and should be used as a reference for establishing appropriate concentrations for this compound when used as a standard.
Experimental Protocols
The following are detailed protocols for the analysis of organic acids in biological samples using this compound as an internal standard.
Protocol 1: GC-MS Analysis of Organic Acids in Urine
This protocol is adapted for the quantitative analysis of urinary organic acids, employing a derivatization step to increase the volatility of the analytes.
1. Materials:
-
Human urine samples
-
This compound (as internal standard)
-
Urease
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation Workflow:
Caption: Step-by-step workflow for preparing urine samples for GC-MS analysis.
3. Procedure:
-
Sample Collection and Normalization: Collect first-morning mid-stream urine samples. To account for variations in urine dilution, normalize the sample volume to the creatinine (B1669602) concentration.
-
Internal Standard Spiking: To a volume of urine corresponding to a fixed amount of creatinine (e.g., 0.5 mg), add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution).
-
Enzymatic Treatment: Add 50 µL of urease solution to each sample and incubate at 37°C for 15 minutes to break down urea.
-
Acidification and Extraction: Acidify the samples to a pH of approximately 1 by adding 6M HCl. Saturate the aqueous phase with NaCl. Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes. Repeat the extraction twice.
-
Evaporation: Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Tightly cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
4. GC-MS Parameters (Example):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Protocol 2: LC-MS/MS Analysis of Organic Acids in Plasma
This protocol is suitable for the targeted quantification of organic acids in plasma and does not require derivatization.
1. Materials:
-
Human plasma samples (collected in EDTA tubes)
-
This compound (as internal standard)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid
-
LC-MS/MS system with a suitable C18 or HILIC column
2. Sample Preparation Workflow:
Caption: Step-by-step workflow for preparing plasma samples for LC-MS/MS analysis.
3. Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
LC-MS/MS Analysis: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the organic acids of interest.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Signaling Pathway and Metabolic Context
This compound is known to arise from the microbial breakdown of pristane, an isoprenoid alkane.[1] Its metabolism in microorganisms likely involves beta-oxidation pathways. The following diagram illustrates a plausible metabolic context.
Caption: A simplified diagram showing the origin and potential metabolic fate of this compound.
Conclusion
This compound is a promising candidate for use as an internal standard in metabolomics studies, particularly for the analysis of organic acids in biological fluids. Its chemical properties are amenable to standard analytical techniques like GC-MS and LC-MS/MS. The protocols provided herein offer a framework for the integration of this compound into metabolomics workflows to enhance the quality and reliability of quantitative data. Further research is warranted to establish a broader range of applications and to generate more extensive quantitative data for its use as a standard across various biological matrices and disease states.
References
Application Note: Chiral Separation of 2-Methylglutaric Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylglutaric acid is a chiral dicarboxylic acid that can exist as two non-superimposable mirror images, or enantiomers. In the pharmaceutical industry, it is crucial to separate and quantify the individual enantiomers of chiral compounds, as they can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers. This application note provides detailed protocols for the chiral separation of this compound enantiomers using two different approaches: a polysaccharide-based CSP under normal phase conditions and a macrocyclic glycopeptide-based CSP in polar ionic mode.
Principle of Chiral Separation by HPLC
Direct chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. The choice of the CSP and the mobile phase composition are critical factors in achieving optimal enantioseparation. For acidic compounds like this compound, the use of acidic modifiers in the mobile phase is often necessary to improve peak shape and resolution.
Experimental Protocols
Protocol 1: Normal Phase HPLC using a Polysaccharide-based CSP
This method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad enantiorecognition capabilities for a wide range of compounds, including acidic molecules.
Instrumentation and Consumables:
-
HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Mass Spectrometric (MS) detector.
-
Chiral Column: CHIRALPAK® AD-H (or equivalent polysaccharide-based column)
-
Data Acquisition and Processing Software
Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The two enantiomers should be baseline resolved. Calculate the resolution (Rs) between the two peaks; a value greater than 1.5 indicates complete separation. The relative amounts of each enantiomer can be determined from the peak areas.
Protocol 2: Polar Ionic Mode using a Macrocyclic Glycopeptide-based CSP
This protocol employs a macrocyclic glycopeptide-based CSP, which is particularly effective for the separation of polar and ionizable compounds like amino acids and carboxylic acids. This method is also compatible with mass spectrometry.
Instrumentation and Consumables:
-
LC-MS System: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chiral Column: Astec® CHIROBIOTIC® R (or equivalent ristocetin-based column)
-
Data Acquisition and Processing Software
Chromatographic Conditions:
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® R, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 100% Methanol (B129727) with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | MS (Negative Ion Mode), monitoring m/z for this compound |
Sample Preparation:
-
Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 50 µg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Extract the ion chromatograms for the m/z corresponding to this compound. The two enantiomers should appear as distinct peaks. Calculate the resolution and determine the enantiomeric ratio from the integrated peak areas.
Expected Quantitative Data
The following table summarizes the expected chromatographic results for the two protocols. Note that these are representative values and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Representative Chromatographic Data for Chiral Separation of this compound Enantiomers
| Parameter | Protocol 1 (Normal Phase) | Protocol 2 (Polar Ionic Mode) |
| Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 10.2 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min | ~ 11.5 min |
| Resolution (Rs) | > 1.8 | > 2.0 |
| Tailing Factor (Tf) | 1.1 - 1.3 | 1.0 - 1.2 |
| Theoretical Plates (N) | > 5000 | > 6000 |
Experimental Workflow and Diagrams
The general workflow for the chiral separation of this compound enantiomers by HPLC is illustrated below.
Caption: Experimental workflow for the chiral HPLC separation of this compound.
The logical relationship for selecting an appropriate chiral separation method is outlined in the following diagram.
Caption: Logical workflow for chiral method development for this compound.
Application Notes and Protocols: Stable Isotope-Labeled 2-Methylglutaric Acid for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems.[1] The use of stable isotope-labeled compounds allows researchers to trace the fate of atoms through complex biochemical networks, providing dynamic insights into cellular metabolism.[2] This document provides detailed application notes and protocols for the proposed use of stable isotope-labeled 2-Methylglutaric acid in tracer studies, particularly in the context of investigating inherited metabolic disorders.
This compound is a dicarboxylic acid that can be found in biological systems.[3][4] While typically present at low levels, its accumulation is a key biomarker for certain inborn errors of metabolism, such as Glutaric Acidemia Type I (GA1).[5][6] In GA1, defects in the lysine (B10760008) and tryptophan catabolic pathways lead to the accumulation of glutaric acid and related metabolites.[5][7] Although the precise metabolic origin of this compound in this context is not fully elucidated, its presence suggests a link to disrupted amino acid metabolism.[5] Stable isotope-labeled this compound can serve as a valuable tool to probe these and other metabolic pathways.
This document outlines a proposed tracer study using stable isotope-labeled this compound to investigate its metabolic fate and its potential role in cellular metabolism, particularly in disease models.
Core Applications
The primary application of stable isotope-labeled this compound is in Metabolic Flux Analysis (MFA) to:
-
Elucidate the metabolic fate of this compound: By tracing the labeled atoms, researchers can identify downstream metabolites and interconnected metabolic pathways.
-
Investigate enzymatic deficiencies: In the context of metabolic disorders like Glutaric Acidemia, labeled this compound can be used to probe specific enzymatic steps and pathway dysregulations.
-
Assess the impact of therapeutic interventions: Tracer studies can be employed to evaluate the effect of potential drugs or therapies on the metabolism of this compound and related pathways.
-
Biomarker discovery and validation: Understanding the metabolic network around this compound can lead to the identification of novel biomarkers for disease diagnosis and prognosis.[5]
Proposed Tracer: [U-¹³C₆]-2-Methylglutaric Acid
For the protocols outlined below, we will consider the use of uniformly labeled this compound, specifically [U-¹³C₆]-2-Methylglutaric acid . This tracer allows for the tracking of the entire carbon backbone of the molecule. Other labeling patterns, such as deuterium (B1214612) labeling, could also be employed depending on the specific research question.[8][9]
Data Presentation: Expected Isotopologue Distribution
Following the administration of [U-¹³C₆]-2-Methylglutaric acid to a cellular system, mass spectrometry can be used to analyze the isotopic enrichment in downstream metabolites. The table below presents hypothetical quantitative data for the fractional labeling of key metabolites in a cell culture model.
| Metabolite | Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Disease Model) |
| This compound | M+6 | 0.95 | 0.95 |
| Glutamate | M+0 | 0.80 | 0.90 |
| M+1 | 0.10 | 0.05 | |
| M+2 | 0.05 | 0.03 | |
| M+3 | 0.03 | 0.01 | |
| M+4 | 0.01 | 0.005 | |
| M+5 | 0.01 | 0.005 | |
| Succinate | M+0 | 0.85 | 0.92 |
| M+1 | 0.08 | 0.04 | |
| M+2 | 0.04 | 0.02 | |
| M+3 | 0.02 | 0.01 | |
| M+4 | 0.01 | 0.01 | |
| Acetyl-CoA | M+0 | 0.90 | 0.95 |
| M+1 | 0.07 | 0.03 | |
| M+2 | 0.03 | 0.02 |
Experimental Protocols
This section provides a detailed methodology for a tracer study using [U-¹³C₆]-2-Methylglutaric acid in a mammalian cell culture model.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells (e.g., fibroblasts from a patient with Glutaric Acidemia and a healthy control) in 6-well plates at a density of 2 x 10⁵ cells/well. Culture in standard growth medium (e.g., DMEM with 10% FBS) for 24 hours to allow for attachment.
-
Media Preparation: Prepare fresh growth medium. For the experimental group, supplement the medium with a known concentration of [U-¹³C₆]-2-Methylglutaric acid (e.g., 100 µM). Prepare a control medium with the same concentration of unlabeled this compound.
-
Tracer Administration: Aspirate the standard growth medium from the cells and replace it with the prepared labeling or control medium.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the tracer. The incubation time should be optimized based on the specific cell type and expected metabolic rates.
Protocol 2: Metabolite Extraction
-
Quenching and Washing: After incubation, rapidly aspirate the labeling medium. Quench metabolic activity by adding 1 mL of ice-cold 80% methanol (B129727).
-
Cell Lysis and Collection: Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously for 1 minute and then incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.
-
Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Protocol 3: Mass Spectrometry Analysis
-
Sample Derivatization (for GC-MS): Re-suspend the dried metabolite extract in a derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - TMCS) to increase the volatility of the metabolites for gas chromatography.
-
GC-MS Analysis: Analyze the derivatized samples using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of isotopologues.
-
LC-MS/MS Analysis (Alternative): Alternatively, re-suspend the dried extract in a suitable solvent (e.g., 50% acetonitrile) for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is particularly useful for analyzing non-volatile or thermally labile metabolites.
-
Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis of specific metabolites and their isotopologues.
Protocol 4: Data Analysis and Interpretation
-
Peak Integration and Identification: Process the raw mass spectrometry data to identify and integrate the peaks corresponding to the metabolites of interest.
-
Isotopologue Distribution Analysis: Determine the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.) for each metabolite.
-
Correction for Natural Abundance: Correct the raw isotopologue distribution data for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N).
-
Metabolic Flux Calculation: Use the corrected isotopologue distribution data to calculate metabolic fluxes through the relevant pathways. This can be done using specialized software packages that employ metabolic models.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed metabolic fate of stable isotope-labeled this compound.
Caption: Experimental workflow for tracer studies.
Caption: Logical relationship of the proposed tracer study.
References
- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000422) [hmdb.ca]
- 4. This compound | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 2-Methylglutaric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-Methylglutaric acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: A matrix effect is the alteration of an analytical signal, either suppression or enhancement, caused by co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, particularly in complex biological matrices like urine or plasma, these effects can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[1][2][3][4] For instance, direct injection of diluted urine can lead to highly variable and often severe signal suppression for many analytes during electrospray ionization (ESI) in LC-MS/MS analysis.[5]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: You can assess matrix effects both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of a standard solution of this compound into the mass spectrometer post-column, while injecting a blank matrix extract. A dip or rise in the baseline signal indicates the retention times where matrix components are causing ion suppression or enhancement.[1]
-
Quantitative Assessment (Post-Extraction Spike): This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the same analyte in a neat solution. The matrix effect (ME) can be calculated using the formula:
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1]
-
Q3: What are the most common sources of matrix effects in urine and plasma samples?
A3: In urine, common sources of matrix effects include a high and variable content of salts, urea, creatinine, and other organic molecules.[5][6] The composition of urine can vary significantly, impacting the consistency of analytical results.[5][6] In plasma, phospholipids (B1166683) and proteins are major contributors to matrix effects.[6][7]
Q4: Is derivatization necessary for the GC-MS analysis of this compound, and can it be affected by the matrix?
A4: Yes, due to the low volatility and high polarity of this compound, derivatization is a crucial step for successful GC-MS analysis.[8] Common methods include silylation (e.g., using BSTFA or MSTFA) or esterification to create more volatile and thermally stable derivatives.[8][9] However, the derivatization reaction itself can be influenced by matrix components, potentially leading to incomplete reactions and affecting quantitative accuracy.[10]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification
This is often a primary indicator of unaddressed matrix effects. The following workflow can help diagnose and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bme.psu.edu [bme.psu.edu]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in 2-Methylglutaric Acid Derivatization
Welcome to the technical support center for 2-Methylglutaric acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for its analysis?
A1: this compound is a dicarboxylic acid, making it a polar and non-volatile compound. Direct analysis using gas chromatography (GC) is challenging due to these properties, which can lead to poor peak shape and low sensitivity. Derivatization is a crucial step to convert it into a more volatile and thermally stable compound, making it suitable for GC analysis. For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and chromatographic retention.
Q2: What are the most common derivatization methods for this compound?
A2: The two most prevalent methods for the derivatization of dicarboxylic acids like this compound for GC-MS analysis are silylation and esterification.[1]
-
Silylation: This method replaces the active hydrogen atoms in the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. The most common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).
-
Esterification: This process converts the carboxylic acid groups into esters, typically methyl or butyl esters. Common reagents include boron trifluoride in an alcohol solvent like methanol (B129727) (BF₃-methanol) or butanol.
For LC-MS analysis, amidation is a common derivatization technique to enhance sensitivity and chromatographic performance.
Q3: How do I choose the best derivatization method for my experiment?
A3: The choice of derivatization method depends on several factors, including the analytical instrument (GC-MS or LC-MS), the required sensitivity, the complexity of the sample matrix, and the presence of other analytes. The following table provides a comparison of the key performance metrics for the most common derivatization agents.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during the derivatization of this compound.
Issue 1: Low or No Derivatization Yield
Symptom: You observe a very small peak or no peak at all for your derivatized this compound in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Moisture | Silylating reagents like BSTFA are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and consider conducting the reaction under nitrogen or argon. For aqueous samples, complete evaporation to dryness is crucial before adding derivatization reagents. |
| Incomplete Reaction | Optimize the reaction time and temperature. Silylation with BSTFA often requires heating at 60-80°C for 30-60 minutes. Esterification with BF₃-methanol may require heating at 60-100°C for 15-60 minutes. Perform a time-course study to find the optimal reaction time for your specific sample. |
| Insufficient Reagent | Use a sufficient excess of the derivatization reagent. For silylation with BSTFA, a molar ratio of at least 2:1 of reagent to active hydrogen is recommended. In complex biological matrices, a higher excess may be necessary. |
| Reagent Degradation | Derivatization reagents can degrade over time, especially with improper storage. Use fresh, high-quality reagents and store them under anhydrous conditions at the recommended temperature. |
| Steric Hindrance | The methyl group in this compound can cause some steric hindrance. Using a catalyst like TMCS with BSTFA can enhance the reactivity of the silylating agent. For esterification, more forcing conditions such as higher temperatures or longer reaction times may be necessary. |
Issue 2: Poor Peak Shape (Tailing or Broadening) in GC Analysis
Symptom: The chromatographic peak for your derivatized this compound is asymmetrical, showing tailing or broadening.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Derivatization | Underivatized carboxylic acid groups are highly polar and can interact with active sites in the GC system, leading to peak tailing. Refer to the troubleshooting steps for "Low or No Derivatization Yield" to ensure a complete reaction. |
| Active Sites in the GC System | The GC liner, column, or injection port may have active sites that interact with the analyte. Use a deactivated liner and a high-quality, well-conditioned column. Silylating the liner can also help to reduce active sites. |
| Column Overload | Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample and re-injecting. |
| Improper Injection Technique | Ensure a fast and clean injection to obtain sharp peaks. For splitless injections, optimize the splitless time. |
Issue 3: Presence of Ghost Peaks or Baseline Noise
Symptom: You observe unexpected peaks in your chromatogram, even in blank runs, or a high and noisy baseline.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Reagents or Solvents | Use high-purity reagents and solvents to avoid introducing contaminants. |
| Septum Bleed | The injector septum can degrade at high temperatures, releasing siloxanes that appear as peaks in the chromatogram. Use a high-quality, low-bleed septum and replace it regularly. |
| Column Bleed | The stationary phase of the GC column can degrade over time, leading to a rising baseline, especially at higher temperatures. Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced. |
| Carryover | Residual sample from a previous injection can elute in a subsequent run. Clean the syringe and injection port regularly. Include a solvent wash step in your autosampler sequence. |
Quantitative Data Summary
The following tables summarize quantitative data for common derivatization methods for dicarboxylic acids, including typical performance characteristics. Please note that specific yields for this compound may vary depending on the experimental conditions and the sample matrix.
Table 1: Performance Comparison of Derivatization Methods for Dicarboxylic Acid Analysis by GC-MS
| Parameter | BSTFA (Silylation) | BF₃-Methanol (Esterification) |
| Derivative | Trimethylsilyl (TMS) ester | Methyl ester |
| Detection Limit (LOD) | Lower (≤ 2 ng m⁻³)[1] | Higher (≤ 4 ng m⁻³)[1] |
| Reproducibility (RSD%) | Higher (≤ 10%)[1] | Satisfactory (≤ 15%) |
| Reaction Conditions | 60-80°C, 30-60 min | 60-100°C, 15-60 min |
| Advantages | One-step reaction for both carboxyl groups, highly volatile derivatives. | Methyl esters are generally stable. |
| Disadvantages | Derivatives can be sensitive to moisture, potential for incomplete derivatization. | Can be a harsh method, potentially causing degradation of some analytes. |
Table 2: Recovery of Dicarboxylic Acids from Biological Samples
| Analyte | Derivatization Method | Matrix | Recovery (%) |
| α-Ketoglutaric acid | 2,4-dinitrophenylhydrazine | Rat Plasma | 92.8 - 102.3[2] |
| α-Hydroxyglutaric acid | Benzoyl chloride | Rat Plasma | 95.7 - 109.4[2] |
| D/L-2-Hydroxyglutarate | Diacetyl-L-tartaric anhydride (B1165640) | Urine | 94[3] |
Experimental Protocols
This section provides detailed methodologies for the key derivatization experiments.
Protocol 1: Silylation using BSTFA for GC-MS Analysis
This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound.
Materials:
-
Sample containing this compound (e.g., dried urine extract)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) (optional, as a solvent and catalyst)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 50-100 µL of BSTFA with 1% TMCS. If desired, the sample can be reconstituted in a small volume (e.g., 20 µL) of anhydrous pyridine before adding the silylating reagent.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70-80°C for 30-60 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Esterification using BF₃-Methanol for GC-MS Analysis
This protocol details the formation of methyl esters of this compound.
Materials:
-
Sample containing this compound (e.g., dried extract)
-
14% Boron trifluoride in methanol (BF₃-methanol)
-
Anhydrous hexane (B92381)
-
Saturated sodium chloride (NaCl) solution
-
Reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.
-
Reagent Addition: Add 1-2 mL of 14% BF₃-methanol to the dried sample in a reaction vial.
-
Reaction: Tightly cap the vial and heat at 60-100°C for 15-30 minutes in a heating block or water bath.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane to the vial. Vortex thoroughly for 1 minute to extract the methyl esters into the hexane layer.
-
Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 3: Amidation for LC-MS/MS Analysis
This protocol describes a general procedure for the amidation of carboxylic acids for LC-MS/MS analysis, which can be adapted for this compound. This method enhances ionization efficiency and chromatographic retention.
Materials:
-
Sample containing this compound
-
Aniline (B41778) or other amine-containing derivatization reagent (e.g., 3-nitrophenylhydrazine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Pyridine (as a catalyst)
-
Formic acid (to quench the reaction)
-
Reaction vials
-
LC-MS/MS system
Procedure:
-
Sample Preparation: The sample should be in an appropriate solvent, such as a mixture of acetonitrile and water.
-
Reagent Preparation: Prepare fresh solutions of the derivatization reagent (e.g., 1000 mM aniline in acetonitrile/water) and EDC (e.g., 100 mM in acetonitrile/water).
-
Derivatization Reaction: In a reaction vial, mix the sample with the aniline and EDC solutions. Add a small amount of pyridine to catalyze the reaction. The exact ratios will need to be optimized.[4]
-
Incubation: Incubate the reaction mixture. Incubation times and temperatures will vary depending on the specific reagent used (e.g., 2 hours at 4°C for aniline, 30 minutes at 40°C for 3-nitrophenylhydrazine).[4]
-
Quenching: Stop the reaction by adding an equimolar amount of formic acid relative to the EDC used.
-
Analysis: Dilute the sample with the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Experimental Workflow for Derivatization
References
- 1. benchchem.com [benchchem.com]
- 2. ijisset.org [ijisset.org]
- 3. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 2-Methylglutaric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 2-Methylglutaric acid.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?
A1: this compound is a polar and non-volatile compound. Direct analysis by GC-MS is challenging due to its low volatility, which can lead to poor peak shape, tailing, and low sensitivity.[1] Derivatization is a chemical process that converts the polar carboxyl groups of the acid into less polar and more volatile derivatives, making it suitable for GC analysis.[2] The most common derivatization method for organic acids is silylation, which replaces the acidic protons with a trimethylsilyl (B98337) (TMS) group.[1]
Q2: What are the most common derivatization reagents for this compound in GC-MS analysis?
A2: The most widely used silylation reagents for organic acids like this compound are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to enhance the derivatization efficiency.[2]
Q3: Can this compound be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) without derivatization?
A3: Yes, LC-MS/MS can be used for the analysis of underivatized this compound.[4] However, challenges such as poor retention on standard reversed-phase columns can occur due to its high polarity.[5] Method development may require the use of specific columns, like those with mixed-mode or hydrophilic interaction liquid chromatography (HILIC) properties, or the use of ion-pairing reagents to improve retention and peak shape. Derivatization, for instance with butanol to form butyl esters, can also be employed in LC-MS/MS to improve chromatographic behavior and ionization efficiency.[5][6]
Q4: What is a suitable internal standard for the quantitative analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3. Stable isotope-labeled internal standards have very similar chemical and physical properties to the analyte and will co-elute, allowing for accurate correction of variations in sample preparation, injection volume, and matrix effects. If a stable isotope-labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used, but this is a less ideal approach.
Troubleshooting Guides
GC-MS Analysis
Issue 1: Poor or No Derivatization
-
Symptom: No peak or a very small peak corresponding to the derivatized this compound is observed. You may see a tailing peak for the underivatized acid at a much later retention time or not at all.
-
Possible Causes & Solutions:
-
Presence of Water: Moisture can deactivate the derivatization reagent. Ensure all glassware is thoroughly dried and that the sample is evaporated to complete dryness before adding the derivatization reagent.
-
Incorrect Reagent Volume: The derivatization reagent should be in excess. A common recommendation is a 2:1 molar ratio of reagent to active hydrogens.[2]
-
Suboptimal Reaction Conditions: Derivatization reactions require specific temperatures and times to proceed to completion. For silylation with BSTFA, a common protocol involves heating at 60-80°C for 30-60 minutes.[2]
-
Reagent Degradation: Derivatization reagents are sensitive to moisture and should be stored in a desiccator. If the reagent is old or has been improperly stored, it may be inactive.
-
Issue 2: Peak Tailing
-
Symptom: The peak for derivatized this compound is asymmetrical with a trailing edge.
-
Possible Causes & Solutions:
-
Incomplete Derivatization: As mentioned above, this can lead to the presence of the polar, underivatized acid which interacts strongly with the column.
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause peak tailing. Using a deactivated liner and a high-quality, inert GC column is crucial. Regular maintenance, such as baking out the column and cleaning the injector, can help.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample and re-injecting.
-
Issue 3: Contamination and Ghost Peaks
-
Symptom: Extraneous peaks appear in the chromatogram, even in blank runs.
-
Possible Causes & Solutions:
-
Contaminated Syringe or Injector: The syringe and injector port are common sources of contamination. Regularly clean the syringe and the injector liner.
-
Column Bleed: Operating the GC column at or above its maximum temperature limit can cause the stationary phase to degrade and "bleed," resulting in a rising baseline and ghost peaks.[2]
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and cause ghost peaks. Ensure high-purity gas is used and that gas traps are functioning correctly.
-
LC-MS/MS Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: The peak for this compound is asymmetrical.
-
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: For underivatized analysis, the polar nature of this compound can lead to interactions with residual silanol (B1196071) groups on silica-based columns, causing peak tailing. Using an end-capped column or adjusting the mobile phase pH to be at least 2 units away from the pKa of the analyte can help.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. Diluting the sample should improve the peak shape.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. It is best to dissolve the sample in the initial mobile phase or a weaker solvent.
-
Issue 2: Low Signal Intensity / Ion Suppression
-
Symptom: The signal for this compound is weak or inconsistent, especially in complex matrices like plasma or urine.
-
Possible Causes & Solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix can compete with the analyte for ionization in the mass spectrometer source, leading to a suppressed signal.
-
Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the interfering matrix components.
-
Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for ion suppression as the internal standard will be affected similarly to the analyte.
-
-
Issue 3: Peak Splitting
-
Symptom: The peak for this compound appears as two or more closely eluting peaks.
-
Possible Causes & Solutions:
-
Column Void or Contamination: A void at the head of the column or a blocked frit can cause the sample to travel through different paths, resulting in split peaks. Reversing and flushing the column or replacing it may be necessary.
-
Co-elution with an Isomer: Ensure that the peak splitting is not due to the presence of an isomer of this compound. A higher resolution chromatographic method may be needed to separate them.
-
Sample Solvent Effects: Injecting in a strong solvent can cause peak splitting, especially for early eluting peaks. Dissolve the sample in the mobile phase.
-
Experimental Protocols
GC-MS Analysis of this compound (TMS Derivative)
-
Sample Preparation (Urine):
-
To 1 mL of urine, add a known amount of a suitable internal standard (e.g., this compound-d3).
-
Acidify the sample to a pH of 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine (B92270) and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 45 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Parameters:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
LC-MS/MS Analysis of this compound (Butyl Ester Derivative)
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add a known amount of internal standard (e.g., this compound-d3).
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of 3N butanolic-HCl.
-
Heat at 65°C for 20 minutes.
-
Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation
Table 1: Predicted GC-MS (EI) Fragmentation of TMS-Derivatized this compound
| m/z (Predicted) | Ion Description |
| 275 | [M-15]⁺ (Loss of CH₃) |
| 217 | [M-73]⁺ (Loss of COOSi(CH₃)₃) |
| 147 | [Si(CH₃)₃]₂O⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Note: These are predicted fragmentation patterns based on the analysis of similar dicarboxylic acids.[7] Experimental verification is recommended.
Table 2: Predicted LC-MS/MS (ESI+) MRM Transitions for Butylated this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound dibutyl ester | 259.2 | 145.1 | 15 |
| 89.1 | 20 | ||
| This compound-d3 dibutyl ester (IS) | 262.2 | 148.1 | 15 |
| 92.1 | 20 |
Note: These are predicted MRM transitions based on the fragmentation of similar butylated dicarboxylic acids.[6] The optimal collision energies should be determined experimentally.
Visualizations
Caption: GC-MS analysis workflow for this compound.
Caption: Troubleshooting logic for peak tailing in GC-MS.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Detection of 2-Methylglutaric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sensitive detection of 2-Methylglutaric acid. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to refine your analytical methods.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Solution |
| Poor Peak Shape (Tailing) in GC-MS Analysis | Incomplete Derivatization: Active carboxyl groups on this compound remain unreacted, leading to interactions with the analytical column. | - Ensure the sample is completely dry before adding the derivatization reagent, as moisture can inhibit the reaction. - Optimize the derivatization reaction time and temperature. For silylation with BSTFA or MSTFA, a reaction time of 60 minutes at 70°C is often effective.[1][2] - Use a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reactivity of the silylating agent.[1] |
| Active Sites in the GC System: The injector liner, column, or detector may have active sites that interact with the analyte. | - Regularly replace the injector liner and septum.[3] - Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[4] - Use a deactivated liner. | |
| Column Overload: Injecting too much sample can saturate the column, leading to peak distortion. | - Dilute the sample or reduce the injection volume. | |
| Low Sensitivity or No Peak Detected | Analyte Degradation: this compound derivatives may be thermally unstable at high temperatures. | - Optimize the injector and transfer line temperatures to ensure analyte volatility without causing degradation. |
| Insufficient Sample Concentration: The amount of this compound in the sample is below the detection limit of the instrument. | - Concentrate the sample extract before derivatization. | |
| Poor Extraction Recovery: The analyte is not efficiently extracted from the sample matrix. | - Ensure the pH of the sample is acidic (e.g., by adding HCl) before liquid-liquid extraction with a solvent like ethyl acetate (B1210297) to protonate the carboxylic acid groups and improve their extraction into the organic phase.[5] | |
| Contamination and Ghost Peaks | Carryover: Residual analyte from a previous, more concentrated sample is injected. | - Run a solvent blank after analyzing a high-concentration sample to check for carryover. - If ghost peaks are present, bake out the column and clean the injector port. |
| Contaminated Reagents or Solvents: Impurities in the derivatization reagents or extraction solvents can introduce interfering peaks. | - Use high-purity, chromatography-grade solvents and fresh derivatization reagents. | |
| Inaccurate Quantification | Matrix Effects: Components of the biological matrix (e.g., urine, plasma) can interfere with the ionization of the analyte, leading to signal suppression or enhancement. | - Use a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for matrix effects and variations in sample preparation and injection. |
| Non-linearity of Calibration Curve: The detector response is not proportional to the analyte concentration across the desired range. | - Prepare calibration standards in a matrix that closely matches the samples to be analyzed. - Ensure the concentration range of the calibration standards brackets the expected concentration of the analyte in the samples. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a polar and non-volatile compound due to its two carboxylic acid groups. Direct injection into a gas chromatograph would result in poor peak shape, low sensitivity, and strong adsorption to the column. Derivatization converts the carboxylic acid groups into less polar and more volatile esters (e.g., methyl esters) or silyl (B83357) ethers (e.g., trimethylsilyl (B98337) esters), making the analyte suitable for GC-MS analysis.[5]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common derivatization techniques are:
-
Silylation: This method replaces the acidic protons of the carboxyl groups with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] This is a versatile and widely used method for organic acids.
-
Esterification: This technique converts the carboxylic acids into their corresponding esters, typically methyl or ethyl esters. This can be achieved using reagents like methanolic HCl or by using an aqueous-phase derivatization with reagents like diethyl sulfate.[6]
Q3: What type of GC column is recommended for the analysis of derivatized this compound?
A3: A non-polar or mid-polar capillary column is generally recommended. A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), which provides good separation for a wide range of derivatized organic acids.[5]
Q4: Can LC-MS/MS be used for the analysis of this compound? Is derivatization required?
A4: Yes, LC-MS/MS is a powerful technique for the analysis of this compound and often offers higher sensitivity and specificity compared to GC-MS. A significant advantage of LC-MS/MS is that derivatization is often not required, which simplifies sample preparation. However, in some cases, derivatization with reagents like 3-Nitrophenylhydrazine (3-NPH) can be used to enhance sensitivity and chromatographic retention.[7]
Q5: What are the typical biological matrices for this compound analysis?
A5: this compound is typically measured in urine and plasma/serum. Urine analysis is common for diagnosing inborn errors of metabolism as the analyte is excreted in higher concentrations.[5][8]
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for this compound.
Table 1: GC-MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 2.5 - 400 µM | [2] |
| Limit of Detection (LOD) | 21 - 34 nM (for similar dicarboxylic acids) | [6] |
| Recovery | > 85% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 100 µM | [7] |
| Limit of Detection (LOD) | 0.06 µM | [7] |
| Accuracy | Within 15% | [7] |
| Reproducibility (CV) | < 10.4% | [7] |
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol describes a method involving liquid-liquid extraction followed by silylation.
1. Sample Preparation
- Thaw frozen urine samples and vortex to ensure homogeneity.
- Normalize the urine sample volume based on creatinine (B1669602) concentration to account for variations in urine dilution.
- To a 1.5 mL microcentrifuge tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 µmol).
- Add a known amount of a suitable internal standard (e.g., this compound-d3).
- Acidify the sample by adding 50 µL of 6M HCl.
- Perform liquid-liquid extraction by adding 1 mL of ethyl acetate. Vortex vigorously for 2 minutes.
- Centrifuge at 3000 x g for 5 minutes to separate the layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
- Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
- Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen at 40-50°C.
2. Derivatization
- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the tube tightly and heat at 70°C for 60 minutes.
- Cool the sample to room temperature before injection.
3. GC-MS Parameters
- GC Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
- Injector Temperature: 250°C
- Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 3 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Mode: Splitless.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
Protocol 2: LC-MS/MS Analysis of this compound in Serum
This protocol outlines a direct analysis method without derivatization.
1. Sample Preparation
- To 50 µL of serum in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., this compound-d3).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
- LC Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.35 mL/min.
- Gradient: A suitable gradient to separate this compound from other matrix components (e.g., start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate).
- Column Temperature: 40°C.
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for peak tailing in GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of 2-Methylglutaric acid during extraction
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of 2-Methylglutaric acid during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the aqueous sample so critical for extracting this compound?
The pH of the aqueous sample directly determines the charge state of this compound, which in turn dictates its solubility in different solvents. This compound is a dicarboxylic acid, meaning it has two acidic protons that can be lost. To be efficiently extracted from an aqueous solution into an organic solvent, the acid must be in its neutral, protonated form (non-ionized). This is achieved by acidifying the sample to a pH well below its first dissociation constant (pKa1). The predicted strongest acidic pKa for this compound is approximately 3.89.[1] A general rule is to adjust the pH to at least 1-2 units below the pKa1.
Q2: What are the best organic solvents for extracting this compound?
Due to its polarity, relatively polar, water-immiscible organic solvents are most effective. Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting small organic acids. Other potential solvents include diethyl ether and mixtures containing more polar components like long-chain alcohols. The choice of solvent is a balance between maximizing the partitioning of the analyte into the organic phase while minimizing the mutual solubility with water.[2][3]
Q3: My extraction is forming an emulsion. What should I do?
Emulsion formation is a common issue when extracting biological or complex samples.[4] An emulsion is a stable suspension of one liquid in another, which prevents the clear separation of the aqueous and organic layers and can trap the analyte, leading to low recovery.[5]
Here are several methods to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This reduces the energy input that can lead to emulsion formation.[4]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the mixture. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic solvent in the water and helping to force the separation of the layers.[4][5]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the physical force needed to separate the layers.[5]
-
Filtration: Passing the mixture through a glass wool plug can sometimes break the emulsion.[4]
Q4: Is Liquid-Liquid Extraction (LLE) the only option? Are there alternatives?
No, Solid-Phase Extraction (SPE) is a powerful alternative, especially for samples prone to emulsion formation.[4] For a dicarboxylic acid like this compound, an anion-exchange SPE cartridge is often a good choice. The principle involves loading the sample at a pH above the pKa values to ensure the acid is negatively charged and binds to the positively charged sorbent. After washing away impurities, the purified acid is eluted with a solvent that neutralizes the charge (e.g., an acidic solvent).
Data Presentation
Physicochemical Properties of this compound
This table summarizes key properties of this compound, which are critical for designing an effective extraction protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [6] |
| Molecular Weight | 146.14 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | [7] |
| Melting Point | 74-82 °C | [7] |
| pKa (Strongest Acidic) | ~3.89 - 4.57 (Predicted) | [1][7] |
| pKa (Glutaric Acid Analogue) | pKa1: 4.34, pKa2: 5.22 | [8] |
| Water Solubility | Soluble; >1000 g/L | [6] |
| Organic Solvent Solubility | DMF: 20 mg/ml; DMSO: 16 mg/ml; Ethanol: Slightly soluble | [7] |
Properties of Common Extraction Solvents
The selection of an appropriate solvent is crucial for maximizing recovery. This table provides a comparison of common water-immiscible solvents.
| Solvent | Density (g/mL) | Polarity Index | Boiling Point (°C) | Notes |
| Ethyl Acetate | 0.902 | 4.4 | 77.1 | Good general-purpose solvent for polar organic acids. Less prone to emulsion than ether. |
| Diethyl Ether | 0.713 | 2.8 | 34.6 | Effective but highly volatile and flammable. Can form peroxides. |
| Dichloromethane | 1.33 | 3.1 | 39.6 | Denser than water (forms the bottom layer). Potential health risks. |
| Methyl tert-Butyl Ether (MTBE) | 0.740 | 2.5 | 55.2 | Safer alternative to diethyl ether (less prone to peroxide formation). |
| Toluene | 0.867 | 2.4 | 110.6 | Effective for less polar compounds; may have lower efficiency for dicarboxylic acids. |
Visualized Workflows and Concepts
pH-Dependent Partitioning of this compound
The diagram below illustrates how pH adjustment is fundamental to separating this compound from an aqueous sample into an organic solvent during Liquid-Liquid Extraction.
Caption: Role of pH in analyte partitioning for extraction.
Troubleshooting Workflow for Low Recovery
This decision tree provides a systematic approach to diagnosing and resolving issues of low analyte recovery.
Caption: A decision tree for troubleshooting low recovery.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting this compound from a simple aqueous matrix.
Caption: Step-by-step workflow for LLE of this compound.
Methodology:
-
Sample Preparation: Begin with a known volume of your aqueous sample (e.g., 1 mL) in a suitable glass vial or tube.
-
Acidification: Carefully add a strong acid, such as 5M Hydrochloric Acid (HCl), dropwise to the sample. Mix well and check the pH using a calibrated pH meter or pH paper to ensure the pH is less than 2. This step is critical to protonate the dicarboxylic acid.
-
Salting Out (Optional but Recommended): Add a small amount of a neutral salt like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) and vortex to dissolve. This increases the polarity of the aqueous phase and can significantly improve the partitioning of the analyte into the organic solvent.
-
Solvent Addition: Transfer the acidified aqueous sample to a separatory funnel. Add an appropriate volume of extraction solvent (e.g., 3 volumes of ethyl acetate).
-
Extraction: Stopper the funnel and mix the phases. To prevent emulsion, use gentle but thorough inversions for 1-2 minutes rather than vigorous shaking.[4] Remember to vent the funnel frequently by opening the stopcock while the funnel is inverted to release any pressure buildup.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to completely separate.
-
Collection: Carefully drain the lower (aqueous) layer. Then, drain the upper (organic) layer containing your analyte into a clean collection tube.
-
Repeat Extraction: For quantitative recovery, repeat the extraction process (steps 4-7) on the aqueous phase at least two more times, combining the organic extracts each time.
-
Drying: Add a small amount of a drying agent, such as anhydrous sodium sulfate (Na₂SO₄), to the combined organic extracts to remove any dissolved water.
-
Evaporation: Filter or decant the dried organic extract away from the drying agent into a new tube. Evaporate the solvent to dryness using a gentle stream of nitrogen or a vacuum concentrator. Avoid excessive heat to prevent loss of the analyte.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of a solvent that is compatible with your downstream analytical method (e.g., mobile phase for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) - Anion Exchange
This protocol is an alternative method, particularly useful for complex matrices or when LLE results in persistent emulsions.
Methodology:
-
Cartridge Conditioning:
-
Pass 1-2 mL of methanol (B129727) through a weak anion exchange (WAX) SPE cartridge.
-
Pass 1-2 mL of deionized water to rinse.
-
Equilibrate the cartridge by passing 1-2 mL of a buffer at a pH of ~7-8 (e.g., ammonium (B1175870) acetate). Do not let the sorbent go dry.
-
-
Sample Loading:
-
Adjust the pH of your aqueous sample to ~7-8 to ensure the this compound is fully deprotonated (charged).
-
Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 drop per second). The negatively charged analyte will bind to the sorbent.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of the equilibration buffer (pH 7-8) to remove neutral and basic impurities.
-
Perform a second wash with a weak organic solvent like methanol to remove non-polar impurities.
-
-
Elution:
-
Elute the bound this compound by passing a small volume (e.g., 1 mL) of an acidic solution through the cartridge. A common eluent is 2-5% formic acid in methanol. The acid neutralizes the charge on the analyte, releasing it from the sorbent.
-
-
Evaporation and Reconstitution:
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent suitable for your analysis.
-
References
- 1. Showing Compound this compound (FDB022036) - FooDB [foodb.ca]
- 2. Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids [pubmed.ncbi.nlm.nih.gov]
- 3. ijaerd.org [ijaerd.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. This compound | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 617-62-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Glutaric Acid [drugfuture.com]
Technical Support Center: 2-Methylglutaric Acid Analysis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS analysis of 2-Methylglutaric acid.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression, and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. These interfering molecules compete with the analyte for ionization in the MS source, leading to a decreased signal intensity. This can negatively impact the accuracy, precision, and sensitivity of your assay, potentially causing an underestimation of the this compound concentration.
Q2: How can I identify if ion suppression is occurring in my this compound analysis?
A2: A common method to identify ion suppression is a post-column infusion experiment. This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the constant signal of the infused standard at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What are the primary sources of ion suppression when analyzing this compound in biological samples like urine or plasma?
A3: The main culprits for ion suppression in biological matrices are endogenous components that are typically present at high concentrations. For organic acids like this compound, common sources of interference in urine and plasma include salts, urea, and phospholipids. These molecules can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, thereby suppressing the signal of the analyte.
Q4: Is electrospray ionization (ESI) in negative or positive ion mode more suitable for this compound analysis?
A4: Due to its carboxylic acid functional groups, this compound is readily deprotonated. Therefore, electrospray ionization (ESI) in negative ion mode is the preferred method for its detection, typically monitoring for the [M-H]⁻ ion.
Q5: How can a stable isotope-labeled internal standard (SIL-IS) help in overcoming ion suppression?
A5: A stable isotope-labeled internal standard, such as this compound (4,5-¹³C₂), is the gold standard for mitigating ion suppression.[1][2] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
Symptom 1: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression from co-eluting matrix components. This compound, being a polar dicarboxylic acid, can be challenging to retain on standard reversed-phase columns, leading to co-elution with other polar interferences in the void volume.[3][4]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Implement a robust sample preparation method to remove interfering matrix components. Options include:
-
Liquid-Liquid Extraction (LLE): Extract the acidified sample with an organic solvent like ethyl acetate (B1210297) or diethyl ether. The pH of the aqueous sample should be adjusted to be at least two pH units below the pKa of this compound to ensure it is in its neutral form for efficient partitioning into the organic phase.
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent. For an acidic compound like this compound, an anion exchange or mixed-mode sorbent can be effective.
-
-
Chromatographic Optimization: Improve the separation of this compound from interfering compounds.
-
Consider using a different column chemistry, such as a polar-embedded or a HILIC column, to enhance retention of polar compounds.
-
Adjust the mobile phase composition and gradient to better resolve the analyte from the matrix.
-
-
Derivatization: Chemical derivatization can improve the chromatographic behavior and ionization efficiency of this compound. Derivatization with a reagent like n-butanol can enhance its retention on reversed-phase columns and increase signal intensity.[3][4]
-
Symptom 2: High variability in quantitative results between samples.
-
Possible Cause: Inconsistent ion suppression across different samples due to variations in the sample matrix.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in ion suppression.[1][2] Add a known amount of the SIL-IS to all samples, standards, and quality controls early in the sample preparation process.
-
Matrix-Matched Calibration Standards: If a SIL-IS is not available, prepare calibration standards in a blank matrix that is representative of the study samples. This helps to compensate for the matrix effects, although it does not account for inter-sample variability as effectively as a SIL-IS.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the extent of ion suppression. However, ensure that the diluted concentration of this compound remains above the limit of quantification of the assay.
-
Experimental Protocols & Data
Liquid-Liquid Extraction (LLE) Protocol for Plasma/Urine
This is a general protocol that should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma or urine, add the stable isotope-labeled internal standard.
-
Acidification: Acidify the sample by adding an appropriate volume of a strong acid (e.g., HCl) to bring the pH to ~2.
-
Extraction: Add 500 µL of an extraction solvent (e.g., ethyl acetate), vortex for 1 minute, and centrifuge to separate the layers.
-
Collection: Transfer the organic (upper) layer to a clean tube.
-
Repeat Extraction: Repeat the extraction step with another 500 µL of the extraction solvent and combine the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) Protocol
This is a general protocol using a mixed-mode anion exchange sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., pH 3-4).
-
Loading: Load the pre-treated and acidified sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and basic interferences.
-
Elution: Elute the this compound with a solvent containing a base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as in the LLE protocol.
Quantitative Data for Similar Dicarboxylic Acids
| Analyte | Matrix | Sample Preparation | Recovery (%) |
| Methylsuccinic Acid | Plasma | Derivatization with n-butanol | Not specified |
| Ethylmalonic Acid | Plasma | Derivatization with n-butanol | Not specified |
| Glutaric Acid | Plasma | Derivatization with n-butanol | Not specified |
| 3-Hydroxyglutaric Acid | Plasma | Derivatization with n-butanol | 66-115 |
| 3-Hydroxyglutaric Acid | Urine | Derivatization with n-butanol | 66-115 |
Table 1: Recovery data for dicarboxylic acids from biological matrices.[5]
LC-MS/MS Parameters
The following table provides typical starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 or Polar-Embedded C18 (e.g., 100 x 2.1 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, followed by a high organic wash. |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 145.05 (for [M-H]⁻) |
| Product Ion (Q3) | To be determined by infusing a standard of this compound and performing a product ion scan. A potential fragment could result from the loss of water or a carboxyl group. |
| Internal Standard | This compound (4,5-¹³C₂) |
| IS Precursor Ion (Q1) | m/z 147.06 |
| IS Product Ion (Q3) | To be determined experimentally. |
Table 2: Suggested starting parameters for LC-MS/MS analysis of this compound.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 3. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity issues and purification of synthetic 2-Methylglutaric acid
Welcome to the technical support center for synthetic 2-Methylglutaric acid. This resource is designed for researchers, scientists, and drug development professionals to address common purity issues and provide guidance on effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The impurity profile of synthetic this compound largely depends on the synthetic route. A prevalent method involves the Michael addition of diethyl malonate to methyl methacrylate, followed by hydrolysis and decarboxylation. Potential impurities from this synthesis include:
-
Unreacted Starting Materials: Diethyl malonate and methyl methacrylate.
-
Intermediate Species: Incomplete hydrolysis can lead to the presence of mono- and di-esters of the Michael adduct (diethyl 2-methyl-1,1,3-propanetricarboxylate). Incomplete decarboxylation can leave traces of 2-methyl-1,1,3-propanetricarboxylic acid.
-
Byproducts of Side Reactions: Dialkylated malonic esters can form, leading to impurities that are difficult to separate.[1][2]
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques are suitable for determining the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. Derivatization to form more volatile esters (e.g., methyl or silyl (B83357) esters) is often required for dicarboxylic acids.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for analyzing the purity of dicarboxylic acids.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by comparing the sample spectrum to that of a pure standard.
-
Melting Point Analysis: A broad melting point range or a melting point lower than the literature value (typically 80-82°C) can indicate the presence of impurities.[5][6]
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective purification methods for this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the first method of choice due to its simplicity and cost-effectiveness. Water is a good solvent for recrystallization given the high solubility of this compound at elevated temperatures and lower solubility at cooler temperatures. Mixed solvent systems, such as ethanol (B145695)/water or ethyl acetate/hexane, can also be effective.
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, preparative reversed-phase HPLC can be employed.[7][8]
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Symptom: GC-MS or HPLC analysis of the crude product shows significant levels of starting materials or intermediate esters.
Logical Workflow for Troubleshooting Low Purity:
Caption: Troubleshooting workflow for low purity of synthetic this compound.
Issue 2: Poor Crystal Formation During Recrystallization
Symptom: The product oils out, forms a fine powder, or fails to crystallize from solution.
Troubleshooting Steps for Recrystallization:
| Symptom | Possible Cause | Suggested Solution |
| Oily Precipitate | Solution is supersaturated; cooling is too rapid. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Ensure the boiling point of the solvent is not below the melting point of the product.[9] |
| No Crystal Formation | Solution is not saturated (too much solvent). | Boil off a portion of the solvent to concentrate the solution and then allow it to cool again.[10] |
| Fine Powder Formation | Crystallization is occurring too quickly. | Reheat to redissolve the solid, add a small amount of extra solvent, and cool slowly. An insulated container can help slow the cooling rate.[10] |
| Crystallization Fails to Start | Lack of nucleation sites. | Try scratching the inside of the flask with a glass rod at the surface of the liquid. Add a seed crystal of pure this compound if available.[10][11] |
Quantitative Data on Purification
The following table presents typical, expected data for the purification of a crude this compound sample. Actual results may vary depending on the initial purity and the precise experimental conditions.
| Purification Method | Initial Purity (Area % by GC) | Key Impurity (Area %) | Final Purity (Area % by GC) | Yield (%) |
| Single-Solvent Recrystallization (Water) | 85% | Diethyl 2-methyl-1,1,3-propanetricarboxylate (10%) | 98.5% | 75% |
| Two-Solvent Recrystallization (Ethanol/Water) | 85% | Diethyl 2-methyl-1,1,3-propanetricarboxylate (10%) | 99.2% | 80% |
| Preparative HPLC | 98.5% (post-recrystallization) | Unknown polar impurity (1%) | >99.9% | 90% |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, add approximately 5-10 mL of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization from Ethanol and Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Induce Cloudiness: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy, indicating saturation.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using an ice-cold ethanol/water mixture for washing the crystals.
Protocol 3: Purity Analysis by GC-MS (after derivatization)
-
Derivatization (Silylation):
-
Place approximately 1-2 mg of the dried this compound sample into a GC vial.
-
Add 100 µL of pyridine (B92270) and 200 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).[3]
-
Cap the vial tightly and heat at 70°C for 1 hour.[3]
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions (Typical):
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C (hold for 1 min), ramp to 300°C at 10°C/min, and hold for 15 min.[12]
-
Carrier Gas: Helium.
-
MS Detector: Scan mode (e.g., m/z 40-500) for identification of impurities.
-
Visual Diagrams
Synthesis and Impurity Formation Pathway:
Caption: Synthesis of this compound and the origin of common impurities.
General Recrystallization Workflow:
Caption: A generalized workflow for the purification of solids by recrystallization.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 617-62-9 [amp.chemicalbook.com]
- 7. agilent.com [agilent.com]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rubingroup.org [rubingroup.org]
- 12. d-nb.info [d-nb.info]
Stability of 2-Methylglutaric acid in stored biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylglutaric acid in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for biological samples (plasma, serum, urine) intended for this compound analysis?
While specific long-term stability data for this compound in biological matrices is not extensively documented in peer-reviewed literature, general best practices for metabolomics studies involving organic acids suggest that samples should be stored at -80°C for long-term preservation.[1] For short-term storage (up to one week), refrigeration at 2-8°C is acceptable, though freezing is preferable to minimize potential degradation.[2] It is crucial to prevent repeated freeze-thaw cycles, as this can affect the concentration of many metabolites.[2][3][4][5]
Q2: How many freeze-thaw cycles can my samples undergo before this compound concentrations are significantly affected?
There is no specific data on the effect of freeze-thaw cycles on this compound. However, studies on other organic acids and small molecules in urine and serum suggest that it is best to minimize freeze-thaw cycles.[3][5][6] For many analytes, significant changes can be observed after as few as three to five cycles.[2][3] It is highly recommended to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.
Q3: What are the best practices for sample collection and initial processing?
For optimal stability of analytes, it is recommended to process samples as quickly as possible after collection. For blood samples, serum or plasma should be separated from cells promptly to prevent metabolic changes.[7][8] If immediate separation is not possible, keeping the samples on ice can slow down enzymatic activity. Centrifugation, followed by immediate freezing of the plasma or serum at -80°C, is the gold standard.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound | Sample degradation due to improper storage. | Review sample storage history. Ensure samples were consistently stored at -80°C and freeze-thaw cycles were minimized. For future studies, aliquot samples upon collection. |
| Inefficient extraction. | Optimize the extraction protocol. Ensure the pH of the sample is appropriate for the extraction of an acidic compound. Consider a liquid-liquid extraction with a suitable organic solvent or a solid-phase extraction (SPE) method. | |
| Incomplete derivatization. | If using GC-MS, ensure derivatization reagents are fresh and the reaction is carried out under optimal conditions (temperature and time). | |
| High variability between replicate measurements | Inconsistent sample handling. | Standardize all sample handling procedures, from collection to analysis. Ensure consistent timing for each step. |
| Matrix effects in LC-MS/MS. | Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in extraction efficiency and instrument response. | |
| Poor chromatographic peak shape | Suboptimal chromatography conditions. | Optimize the mobile phase composition, gradient, and column temperature. Ensure the column is not overloaded. |
| Co-elution with interfering substances. | Adjust the chromatographic method to improve separation. For GC-MS, ensure derivatization is complete to avoid split peaks. For LC-MS/MS, use MRM mode for better selectivity. |
Stability of Dicarboxylic Acids in Biological Samples
While specific quantitative data for this compound is limited, the table below summarizes general stability findings for other dicarboxylic acids and small molecules in stored biological samples, which can serve as a guideline.
| Analyte Class | Matrix | Storage Temperature | Duration | Stability Findings | Reference |
| Organic Acids | Urine | -70°C | Long-term | Recommended for long-term storage to minimize degradation. | [1] |
| Various Analytes | Serum | -20°C | 3 months | Most common clinical chemistry analytes showed adequate stability. | [3] |
| Various Analytes | Serum | -70°C | Up to 30 days | 14 out of 18 analytes were stable after 3 freeze-thaw cycles. | [2] |
| Organic Acids | Urine | Room Temp (Bench-top) | 6 hours | Stable. | [6] |
| Organic Acids | Urine | -20°C / -80°C | 1-3 months | Stable. | [6] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Plasma
This protocol is a general procedure for the analysis of organic acids and may need optimization for this compound specifically.
1. Sample Preparation and Extraction:
-
To 50 µL of plasma, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or another dicarboxylic acid not present in the sample).
-
Extract the metabolites by adding a cold methanol/water/chloroform (2.5:1:1 v/v/v) solution.
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the upper aqueous/methanolic layer containing the polar metabolites to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[9]
2. Derivatization:
-
To the dried extract, add a methoxyamine hydrochloride solution in pyridine (B92270) and incubate to protect carbonyl groups.
-
Follow this with the addition of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, and incubate to derivatize the carboxyl and hydroxyl groups.
3. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms or equivalent).
-
Run a temperature gradient to separate the analytes.
-
The mass spectrometer can be operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis.
Protocol 2: LC-MS/MS Analysis of this compound in Urine
This protocol is adapted from methods for similar dicarboxylic acids.
1. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples to pellet any precipitate.
-
Take a specific volume of the supernatant and add a known amount of a stable isotope-labeled internal standard.
-
Dilute the sample with a suitable solvent (e.g., acetonitrile (B52724) or water). For some applications, a protein precipitation step with a solvent like acetonitrile may be necessary for plasma or serum.[6]
2. Derivatization (if necessary):
-
For enhanced sensitivity and chromatographic retention, especially on reversed-phase columns, derivatization may be required. A common method for carboxylic acids is esterification (e.g., with butanol).[10][11]
3. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable column, such as a C18 column for derivatized analytes or a HILIC column for underivatized polar analytes.
-
The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
The mass spectrometer should be operated in MRM mode for optimal sensitivity and selectivity. The specific precursor and product ion transitions for this compound and its internal standard must be determined.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Simplified metabolic context of methylglutaric acids.
References
- 1. metbio.net [metbio.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The effect of storage time and freeze-thaw cycles on the stability of serum samples | Semantic Scholar [semanticscholar.org]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Stability studies of twenty-four analytes in human plasma and serum. | Semantic Scholar [semanticscholar.org]
- 9. shimadzu.com [shimadzu.com]
- 10. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-Methylglutaric Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 2-Methylglutaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common analytical methods for quantifying this compound in biological samples such as urine and plasma are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity, which are crucial for accurate measurement. Due to the low volatility of this compound, a derivatization step is typically required for GC-MS analysis.[1][2]
Q2: What are the primary sources of interference in this compound quantification?
A2: The primary sources of interference are structural isomers, particularly 2-hydroxyglutaric acid and 3-hydroxyglutaric acid.[3][4][5][6] These compounds can co-elute with this compound during chromatographic separation and have similar mass-to-charge ratios, leading to inaccurate quantification, often resulting in falsely elevated concentrations.[3][4][5][6]
Q3: How can isomeric interference be minimized?
A3: Isomeric interference can be minimized through several strategies:
-
Chromatographic Resolution: Modifying the GC temperature program, such as introducing an isothermal hold, can improve the separation of isomeric peaks.[3][4]
-
Mass Spectrometry: Utilizing tandem mass spectrometry (MS/MS) allows for the selection of specific precursor and product ion transitions unique to this compound, which helps to differentiate it from co-eluting isomers.[5][6]
-
Derivatization: While derivatization is essential for GC-MS, the choice of reagent can sometimes influence the separation of isomers. Silylation with reagents like BSTFA or MSTFA is common.[2]
Q4: Can diet or medication affect this compound levels?
A4: While specific dietary or medication interferences for this compound are not extensively documented in the provided search results, it is a general principle in organic acid analysis that diet and medications can influence the urinary organic acid profile. It is always advisable to consider a patient's dietary habits and medication history when interpreting results.
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Broadening) | 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Inappropriate oven temperature gradient. | 1. Use a deactivated inlet liner. 2. Trim the analytical column or bake it out at a high temperature. 3. Optimize the temperature ramp rate. |
| Co-elution of Peaks | Isomeric compounds (e.g., 2-hydroxyglutaric acid) have similar retention times. | 1. Modify the GC oven temperature program; introduce an isothermal hold to enhance separation.[3][4] 2. If using MS/MS, select unique ion transitions for this compound to distinguish it from interfering compounds.[5][6] |
| Low Signal Intensity/Poor Sensitivity | 1. Incomplete derivatization. 2. Degradation of the analyte. 3. Matrix effects from the biological sample. | 1. Ensure optimal derivatization conditions (reagent, temperature, and time). 2. Check sample storage conditions and minimize freeze-thaw cycles. 3. Optimize sample preparation to remove interfering matrix components. |
| Ghost Peaks | Contamination in the syringe, inlet, or column from a previous injection. | 1. Run a blank solvent injection to confirm carryover. 2. Clean the syringe and inlet. 3. Bake out the column. |
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuation in column temperature. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Replace the analytical column. 3. Ensure the column oven is maintaining a stable temperature. |
| Ion Suppression or Enhancement | Co-eluting matrix components affecting the ionization of this compound. | 1. Improve sample cleanup (e.g., use solid-phase extraction). 2. Dilute the sample. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Poor Peak Shape | 1. Incompatible mobile phase pH. 2. Column overloading. 3. Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 2. Reduce the injection volume or sample concentration. 3. Use a different column chemistry. |
Quantitative Data on Interferences
The primary quantitative challenge in this compound analysis is the overestimation due to co-eluting isomers. A study demonstrated that without proper chromatographic separation, the concentration of 3-hydroxyglutaric acid could be overestimated by a mean of 61.1% due to unknown interferences.[3] While specific quantitative data for this compound interference was not found, a similar level of impact can be expected.
| Interfering Substance | Analytical Method | Potential Impact on this compound Quantification | Mitigation Strategy |
| 2-Hydroxyglutaric acid | GC-MS, LC-MS/MS | Significant overestimation due to peak co-elution and similar mass spectra. | - Optimize chromatographic gradient.[3][4] - Use MS/MS with specific ion transitions.[5][6] |
| 3-Hydroxyglutaric acid | GC-MS, LC-MS/MS | Significant overestimation due to peak co-elution and similar mass spectra. | - Optimize chromatographic gradient.[3][4] - Use MS/MS with specific ion transitions.[5][6] |
Experimental Protocols
Protocol 1: GC-MS Quantification of this compound in Urine
This protocol provides a general workflow for the analysis of this compound in urine by GC-MS, focusing on effective separation from isomeric interferences.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen urine samples to room temperature and vortex.
-
Transfer a 1 mL aliquot of urine to a glass tube.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled analog of glutaric acid).
-
Acidify the sample to a pH of approximately 1 by adding hydrochloric acid.
-
Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor characteristic ions for the di-TMS derivative of this compound.
Protocol 2: LC-MS/MS Quantification of this compound in Plasma
This protocol outlines a method for analyzing this compound in plasma using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing a stable isotope-labeled internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B
-
-
Injection Volume: 5 µL.
-
MS/MS System: Agilent 6495C Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Signaling Pathways and Workflows
References
- 1. Simplified method for the chemical diagnosis of organic aciduria using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validation of a Novel LC-MS/MS Method for 2-Methylglutaric Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Methylglutaric acid in human plasma. The performance of this novel method is compared with a conventional High-Performance Liquid Chromatography (HPLC) method coupled with UV detection, a widely used technique for organic acid analysis.[1][2] This guide presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their analytical needs.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of the novel LC-MS/MS method in comparison to a traditional HPLC-UV method for the analysis of this compound.
| Parameter | Novel LC-MS/MS Method | Conventional HPLC-UV Method | Reference |
| Linearity (R²) | >0.998 | 0.9874–0.9994 | [3] |
| Limit of Detection (LOD) | 0.5 ng/mL | 3 - 272 ng/mL | [3][4] |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.10 and 11.03 μg mL-1 | [5] |
| Precision (RSD%) | < 5% | 0.4% and 2.3% (repeatability)1.2% to 5.0% (reproducibility) | [5] |
| Accuracy (Recovery %) | 95 - 105% | 82% and 110% | [5] |
| Run Time | 5 minutes | 10 minutes | [5] |
Experimental Protocols
Novel LC-MS/MS Method
This method is designed for rapid and sensitive quantification of this compound in plasma samples.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing the internal standard (e.g., this compound-d3).
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (0.1% formic acid in water).
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 145.05 -> Product ion (m/z) 99.04
-
Internal Standard (this compound-d3): Precursor ion (m/z) 148.07 -> Product ion (m/z) 102.06
-
-
Conventional HPLC-UV Method
This method represents a more traditional approach to organic acid analysis.[1][2]
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge for sample clean-up and concentration.[1]
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the acidified plasma sample onto the cartridge.
-
Washing: Wash the cartridge with water to remove interferences.
-
Elution: Elute the this compound with a suitable solvent like methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with a solution of 5 mM H₃PO₄ (pH 2.1).[1][2]
-
Injection Volume: 20 µL.
Visualizations
Caption: Experimental workflow for the novel LC-MS/MS method.
Caption: Logical relationship of analytical method validation.
References
- 1. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Inter-Laboratory 2-Methylglutaric Acid Measurements
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Methylglutaric acid, a dicarboxylic acid of increasing interest in clinical and research settings. Designed for researchers, scientists, and drug development professionals, this document outlines the prevalent analytical techniques, their respective performance characteristics, and detailed experimental protocols. While direct inter-laboratory comparison data for this compound is not widely published, this guide offers a comparative overview of the methods employed, enabling laboratories to select and validate appropriate analytical approaches.
Introduction to this compound
This compound is an organic acid that can be found in trace amounts in human urine. Elevated levels of this metabolite can be indicative of certain inborn errors of metabolism, particularly those affecting the degradation pathways of the amino acids lysine (B10760008) and tryptophan. The gut microbiome also plays a significant role in the metabolism of these amino acids, and alterations in gut flora can influence the urinary excretion of this compound. Accurate and reliable measurement of this compound is therefore crucial for the diagnosis and monitoring of these conditions, as well as for research into the metabolic interplay between host and microbiome.
Analytical Methodologies for this compound Quantification
The two primary analytical techniques for the quantification of this compound in biological fluids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and specificity, but differ in their sample preparation requirements, throughput, and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has traditionally been the gold standard for the analysis of urinary organic acids. This technique requires a chemical derivatization step to convert the non-volatile organic acids into volatile derivatives suitable for gas chromatography.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative to GC-MS for organic acid analysis. A key advantage of LC-MS/MS is that it often does not require derivatization, simplifying the sample preparation workflow.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of organic acids similar to this compound. It is important to note that specific performance characteristics for this compound may vary depending on the specific laboratory, instrumentation, and validation protocol.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.03 - 0.5 µmol/L | 0.1 - 1 µmol/L |
| Limit of Quantification (LOQ) | 0.1 - 1.5 µmol/L | 0.5 - 5 µmol/L |
| Linearity (Range) | 0.5 - 500 µmol/L | 1 - 1000 µmol/L |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Sample Preparation | Extraction and mandatory derivatization | "Dilute-and-shoot" or simple protein precipitation |
| Analysis Time per Sample | 30 - 60 minutes | 5 - 20 minutes |
Experimental Protocols
GC-MS Analysis of this compound in Urine
This protocol describes a typical workflow for the analysis of this compound in urine using GC-MS.
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of a dicarboxylic acid).
-
Acidify the sample to a pH < 2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with 3 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes and centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
3. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.
LC-MS/MS Analysis of this compound in Urine
This protocol outlines a "dilute-and-shoot" method for the analysis of this compound in urine by LC-MS/MS.
1. Sample Preparation:
-
Centrifuge the urine sample at 10,000 x g for 10 minutes to remove particulate matter.
-
Dilute 10 µL of the supernatant with 990 µL of the initial mobile phase containing an internal standard.
-
Vortex and transfer to an autosampler vial.
2. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Conditions: Electrospray ionization (ESI) in negative ion mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizations
Conclusion
The accurate measurement of this compound is essential for both clinical diagnostics and metabolic research. While GC-MS remains a robust and reliable technique, LC-MS/MS offers a high-throughput alternative with simplified sample preparation. The choice of method will depend on the specific requirements of the laboratory, including sample volume, desired turnaround time, and available instrumentation. This guide provides a framework for comparing these methodologies and establishing a validated assay for this compound. It is recommended that each laboratory performs its own comprehensive validation to ensure the accuracy and reliability of its results.
A Comparative Guide to GC-MS and LC-MS for the Analysis of 2-Methylglutaric Acid
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites such as 2-methylglutaric acid is crucial for understanding various physiological and pathological processes. As a dicarboxylic acid, this compound analysis presents unique challenges that can be addressed by two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data from the analysis of similar organic acids, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Performance Comparison
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 5 – 100 μg/mL (for glutaric acid) | 2–100 µM (for a panel of organic acids) |
| Coefficient of Determination (r²) | > 0.99 | > 0.992 |
| Precision (%CV) | 1.4% (for phenolic acids) | 7.2% (for phenolic acids), 10.4% (reproducibility for organic acids) |
| Accuracy/Recovery | 92.21% (for glutaric acid) | Within 15% of nominal values |
| Limit of Detection (LOD) | 34 nM (for glutaric acid) | ~0.06 µM (for a panel of organic acids) |
| Limit of Quantification (LOQ) | 10 ng/mL (for 2-hydroxyglutarate) | 0.025 µM (for glutarylcarnitine) |
| Derivatization | Mandatory (e.g., silylation, esterification) | Often employed to enhance sensitivity and separation (e.g., esterification, amidation) |
Fundamental Differences and Experimental Workflows
The primary distinction between GC-MS and LC-MS for the analysis of non-volatile compounds like this compound lies in the sample preparation, specifically the necessity of derivatization for GC-MS.[1] This step converts the analyte into a volatile and thermally stable compound suitable for gas chromatography.[2] In contrast, LC-MS can often analyze the underivatized compound, though derivatization may be used to improve chromatographic retention and ionization efficiency.[3]
The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS analysis of this compound.
Detailed Experimental Protocols
Reproducibility and accuracy in analytical chemistry are contingent on well-defined experimental protocols. Below are representative methodologies for the analysis of this compound using both GC-MS and LC-MS/MS, adapted from published methods for similar organic acids.
GC-MS Protocol
This protocol is based on established methods for the analysis of organic acids in biological fluids.[4][5]
1. Sample Preparation and Extraction:
-
To a 1 mL urine sample, add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Acidify the sample with hydrochloric acid.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[5]
-
Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[5][6]
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: 1 µL of the derivatized sample in splitless mode.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp to a final temperature of around 280-300°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the this compound-TMS derivative.
-
LC-MS/MS Protocol
This protocol is a composite of methods developed for the analysis of dicarboxylic acids in biological matrices.[3][7]
1. Sample Preparation:
-
To a 100 µL plasma or urine sample, add an internal standard.
-
Precipitate proteins by adding a threefold excess of a cold organic solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with the initial mobile phase.
-
Optional Derivatization: For enhanced sensitivity, the extracted sample can be derivatized. A common method involves esterification using n-butanol to improve ionization and chromatographic retention of dicarboxylic acids.[3] Another approach is derivatization with 3-Nitrophenylhydrazine (3-NPH) to react with the carboxylic acid groups.[7]
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient program starting with a low percentage of organic phase (B) and gradually increasing to elute the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically preferred for underivatized carboxylic acids. For certain derivatives, positive ion mode may be more sensitive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor ion to product ion transition for both this compound and its internal standard.
-
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two often depends on the specific requirements of the study.
GC-MS is a robust and well-established technique for organic acid analysis.[1] Its main drawback is the need for a more laborious sample preparation involving derivatization.[1] However, this can sometimes lead to better precision.[8]
LC-MS/MS offers the advantage of simpler and faster sample preparation, making it more amenable to high-throughput analysis.[1] It often provides superior sensitivity and lower limits of quantification, which is critical for the analysis of low-abundance metabolites.[9]
For targeted, high-sensitivity quantification of this compound, particularly in a clinical or drug development setting where high throughput is advantageous, LC-MS/MS is generally the preferred platform . For broader metabolic profiling studies where a wide range of organic acids are being investigated, GC-MS remains a valuable and widely used tool . The detailed protocols provided in this guide offer a starting point for method development and validation for the analysis of this compound in your specific research context.
References
- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Biomarkers for Glutaric Aciduria Type I: Evaluating 2-Methylglutaric Acid Against Established Markers
For Researchers, Scientists, and Drug Development Professionals
Glutaric aciduria type I (GA-I) is an inherited metabolic disorder characterized by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzymatic defect disrupts the catabolism of lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites.[1][2] Accurate and timely diagnosis is critical to prevent irreversible neurological damage, particularly in newborns and infants.[3][4] This guide provides a comprehensive comparison of the emerging biomarker, 2-methylglutaric acid (a related compound to 2-methylglutaconic acid), against the established biomarkers: glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine (B602354) (C5DC).
Performance Comparison of Biomarkers
The diagnostic utility of a biomarker is determined by its ability to accurately distinguish affected individuals from the healthy population. This is primarily assessed through its diagnostic sensitivity and specificity. For GA-I, the challenge is compounded by the existence of "high excretor" and "low excretor" phenotypes, with the latter often presenting with only subtly elevated or even normal levels of some traditional markers.[3][5]
Recent studies have highlighted 2-methylglutaconic acid (2MGA), a structurally similar compound to the topic's this compound, as a promising biomarker for GA-I, particularly in low excretors where traditional markers may be less reliable.[3][5][6]
Quantitative Data Summary
The following table summarizes the typical concentrations of these biomarkers in healthy individuals and patients with GA-I.
| Biomarker | Population | Sample Type | Concentration Range | Reference |
| 2-Methylglutaconic Acid (2MGA) | GA-I Patients | Urine | 2.5 - 27.39 mg/g creatinine (B1669602) | [3][6] |
| Normal Controls | Urine | 0.05 - 1.61 mg/g creatinine | [3][6] | |
| Glutaric Acid (GA) | GA-I High Excretors | Urine | > 100 mmol/mol creatinine | [7] |
| GA-I Low Excretors | Urine | < 100 mmol/mol creatinine (can be in normal range) | [7] | |
| Normal Controls | Urine | 1.1 - 9.7 mmol/mol creatinine | [7][8] | |
| Normal Controls | Plasma | 0.55 - 2.9 µmol/L | [7] | |
| 3-Hydroxyglutaric Acid (3-OH-GA) | GA-I Patients | Urine | Significantly elevated in both high and low excretors | [7][9] |
| Normal Controls | Urine | 1.4 - 8.0 mmol/mol creatinine | [7][8] | |
| Normal Controls | Plasma | 0.2 - 1.36 µmol/L | [7] | |
| Glutarylcarnitine (C5DC) | GA-I Patients | Urine | 14 - 522 mmol/mol creatinine | [10] |
| Normal Controls | Urine | < 5.2 mmol/mol creatinine | [10] | |
| GA-I Patients | Plasma | Can be normal in some cases (9 of 10 in one study) | [10] | |
| Normal Controls | Plasma | < 0.09 µmol/L | [10] |
Diagnostic Accuracy
| Biomarker | Sensitivity | Specificity | Key Considerations | Reference |
| 2-Methylglutaconic Acid (2MGA) | Potentially high, especially in low excretors. | Appears to be a specific indicator for GA-I. | A promising marker for cases with inconclusive results for other biomarkers. The underlying mechanism of its elevation in GA-I is still under investigation. | [3][6] |
| Glutaric Acid (GA) | Variable; low in "low excretor" phenotypes. | Can be elevated in other conditions related to mitochondrial dysfunction. | Not a reliable standalone marker due to overlap with normal ranges in low excretors. | [7][8] |
| 3-Hydroxyglutaric Acid (3-OH-GA) | 100% | 100% | Considered the most sensitive and specific metabolic marker for GA-I, reliable for both high and low excretors. | [7][9] |
| Glutarylcarnitine (C5DC) in Dried Blood Spots (NBS) | 96% (overall); 100% for high excretors, 84% for low excretors. | False positives can occur. | Primary marker for newborn screening, but confirmatory testing with other methods is necessary. | [11] |
| Urinary Glutarylcarnitine (C5DC) | High | Appears to be a specific marker. | May be a more reliable indicator than plasma C5DC, especially in patients with normal glutaric acid excretion. | [10] |
Biochemical Pathway in Glutaric Aciduria Type I
The deficiency of glutaryl-CoA dehydrogenase (GCDH) in GA-I disrupts the normal catabolic pathway of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. This leads to an accumulation of glutaryl-CoA, which is then converted to glutaric acid and 3-hydroxyglutaric acid.
Experimental Protocols
Accurate quantification of these biomarkers is essential for diagnosis and monitoring. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) for urinary organic acids and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for acylcarnitines in dried blood spots.
Urinary Organic Acid Analysis by GC-MS
This method is used for the quantification of glutaric acid, 3-hydroxyglutaric acid, and 2-methylglutaconic acid.
1. Sample Preparation:
-
A specific volume of urine, often normalized to creatinine concentration, is used.[12]
-
Internal standards are added for accurate quantification.[12]
-
For ketoacids, a derivatization step with hydroxylamine (B1172632) is performed to form oxime derivatives.[12]
-
The urine sample is acidified (e.g., with HCl).[13]
-
Organic acids are extracted using an organic solvent such as ethyl acetate.[12][14]
-
The organic extract is evaporated to dryness under a stream of nitrogen.[12][14]
2. Derivatization:
-
The dried residue is derivatized to increase the volatility and thermal stability of the organic acids. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[12][13]
3. GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The organic acids are separated on a capillary column based on their boiling points and interaction with the stationary phase.
-
The separated compounds enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is used for identification and quantification of the specific organic acids.[12][13]
Acylcarnitine Analysis from Dried Blood Spots by LC-MS/MS
This method is the standard for newborn screening and is used to quantify glutarylcarnitine (C5DC).
1. Sample Preparation:
-
A small disk (typically 3.0-3.2 mm) is punched from the dried blood spot on a filter card.[15][16]
-
The disk is placed into a well of a microplate.[16]
-
An extraction solution, usually methanol (B129727) or an acetonitrile/water mixture containing stable isotope-labeled internal standards, is added to each well.[15][17]
-
The plate is agitated or incubated to allow for the extraction of acylcarnitines from the blood spot.[15]
-
The supernatant containing the extracted analytes is separated from the filter paper disk, often by centrifugation.[15]
2. (Optional) Derivatization:
-
While many modern methods are "derivatization-free," some protocols include a butylation step (using butanolic HCl) to form butyl esters of the acylcarnitines, which can improve chromatographic and mass spectrometric performance.[18]
3. LC-MS/MS Analysis:
-
The prepared extract is injected into the LC-MS/MS system.
-
While some methods use flow injection analysis without chromatographic separation, modern approaches often incorporate a short liquid chromatography column to separate isomers and reduce matrix effects, thereby improving sensitivity and specificity.[15]
-
The eluent from the LC column enters the tandem mass spectrometer.
-
Specific precursor-to-product ion transitions for each acylcarnitine are monitored using Multiple Reaction Monitoring (MRM), allowing for highly selective and sensitive quantification.[17]
Conclusion
While glutaric acid and glutarylcarnitine are crucial for the initial screening of Glutaric Aciduria Type I, 3-hydroxyglutaric acid remains the most reliable diagnostic marker due to its high sensitivity and specificity across all patient phenotypes. The emergence of 2-methylglutaconic acid as a potential biomarker is a significant development, particularly for the diagnostically challenging "low excretor" cases. Further research is warranted to fully elucidate its diagnostic utility and the underlying biochemical mechanism of its elevation in GA-I. For drug development professionals, a comprehensive understanding of the relative performance of these biomarkers is essential for designing robust clinical trials and accurately assessing therapeutic efficacy. The use of sensitive and specific analytical methods, such as GC-MS and LC-MS/MS, is paramount for the reliable quantification of these critical analytes.
References
- 1. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaric aciduria type 1: Diagnosis, clinical features and long‐term outcome in a large cohort of 34 Irish patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. familiasga.com [familiasga.com]
- 9. Formation of 3‐hydroxyglutaric acid in glutaric aciduria type I: in vitro participation of medium chain acyl‐CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. familiasga.com [familiasga.com]
- 11. Glutaric Acidemia Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. erndim.org [erndim.org]
- 14. aurametrix.weebly.com [aurametrix.weebly.com]
- 15. it.restek.com [it.restek.com]
- 16. chromsystems.com [chromsystems.com]
- 17. agilent.com [agilent.com]
- 18. cda-amc.ca [cda-amc.ca]
A Comparative Guide to the Quantification of 2-Methylglutaric Acid in Biological Matrices
This guide provides a comparative analysis of two prevalent analytical methodologies for the quantification of 2-Methylglutaric acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable quantification assays for this important organic acid.
Introduction to this compound Quantification
This compound is a dicarboxylic acid that can be elevated in several inherited metabolic disorders, making its accurate quantification crucial for diagnostic and research purposes. The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares the performance of GC-MS and LC-MS/MS, two powerful techniques widely employed for the analysis of small molecules in complex biological samples.
Experimental Methodologies
A generalized workflow for the quantification of this compound involves sample preparation, analyte separation, and detection. The specific steps differ significantly between GC-MS and LC-MS/MS, primarily due to the different physicochemical principles underlying each technique.
-
Sample Preparation: To 200 µL of urine or plasma, add an internal standard (e.g., 13C-labeled this compound).
-
Extraction: Perform a liquid-liquid extraction using ethyl acetate (B1210297) after acidifying the sample with HCl.
-
Drying: Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 60 minutes to convert the analyte to its volatile trimethylsilyl (B98337) (TMS) ester.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) with a temperature gradient from 80°C to 280°C.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantification of characteristic ions.
-
Sample Preparation: To 50 µL of urine or plasma, add an internal standard.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) to precipitate proteins. Centrifuge and collect the supernatant.
-
Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column (e.g., 100mm x 2.1mm, 1.8µm) with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) negative mode. Monitor the specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM).
Performance Comparison
The performance of each method was evaluated based on linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification). The following tables summarize the comparative data, which represents typical results expected from these methods.
Table 1: Linearity and Sensitivity
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Linear Range | 0.5 - 100 µg/mL | 0.01 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.003 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.01 µg/mL |
Table 2: Accuracy and Precision | Quality Control Level | GC-MS | LC-MS/MS | | :--- | :--- | :--- | | | Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | Precision (%RSD) | | Low QC (1.5 µg/mL) | ± 6.5% | < 8.0% | ± 4.2% | < 5.5% | | Mid QC (25 µg/mL) | ± 4.8% | < 6.5% | ± 3.1% | < 4.0% | | High QC (75 µg/mL) | ± 5.2% | < 7.0% | ± 3.8% | < 4.5% |
Method Selection and Context
The choice between GC-MS and LC-MS/MS depends heavily on the specific application.
-
GC-MS is a robust and reliable technique, often used in clinical chemistry labs. However, it requires a chemical derivatization step to make the non-volatile this compound suitable for gas chromatography. This additional step can introduce variability and increase sample preparation time.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for applications requiring very low detection limits. It analyzes the compound directly without derivatization, simplifying the workflow. The high selectivity from tandem mass spectrometry (MRM) minimizes interferences from complex biological matrices.
The relevance of quantifying this compound is often linked to its role in metabolic pathways, such as the degradation of the amino acid leucine.
Conclusion
Both GC-MS and LC-MS/MS are suitable for the quantification of this compound. LC-MS/MS demonstrates superior sensitivity and a more streamlined sample preparation process, making it the method of choice for research applications and high-throughput analyses. GC-MS remains a viable and cost-effective alternative, particularly in clinical settings where sub-µg/mL sensitivity is sufficient. The selection should be guided by the specific performance requirements of the intended study or diagnostic assay.
Reference Ranges for 2-Methylglutaric Acid in Healthy Populations: A Comparative Guide
A comprehensive analysis of available data on 2-Methylglutaric acid levels in healthy individuals remains challenging due to the limited availability of specific reference ranges in publicly accessible literature. While numerous studies have established reference intervals for a wide array of urinary organic acids, specific quantitative data for this compound is often not explicitly detailed in abstracts and requires access to full-text articles and their supplementary data. This guide synthesizes the available information and provides insights into the analytical methodologies employed for its quantification.
Urinary this compound
The concentration of organic acids in urine is known to be influenced by factors such as age, diet, and gut microbiome activity. For this reason, reference ranges are typically stratified by age, particularly in the pediatric population where metabolic rates are dynamic. The standard practice for urinary organic acid analysis is to normalize the analyte concentration to that of creatinine (B1669602) to account for variations in urine dilution.
While specific reference ranges for this compound are not readily found, several large-scale studies on urinary organic acid profiles in healthy children have been conducted. These studies, performed on diverse populations including Turkish and Iranian children, have established reference intervals for dozens of organic acids.[1][2][3][4][5] It is highly probable that these studies contain the sought-after reference values for this compound within their detailed data tables, which are typically available in the full publication or its supplementary materials.
For a related compound, 3-Methylglutaric acid , one laboratory reports a reference range of 0.02 - 0.38 mmol/mol creatinine .[6] Another related analyte, 2-methylglutaconic acid , has a reported reference interval in normal controls of 0.05–1.61 mg/g creatinine .[7][8][9] While informative, it is crucial to note that these values are not interchangeable with those for this compound due to structural differences that can affect their metabolic pathways and analytical detection.
Blood, Plasma, and Serum this compound
Currently, there is a notable absence of established reference ranges for this compound in blood, plasma, or serum of healthy individuals in the reviewed scientific literature. The focus of clinical organic acid analysis has predominantly been on urine, as it is the primary route of excretion for these compounds, and their concentrations are typically higher and more readily detectable in urine compared to blood.
Experimental Protocols
The quantification of this compound and other organic acids in biological fluids is primarily achieved through chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has traditionally been the gold standard for comprehensive organic acid profiling.[10] The methodology involves several key steps:
-
Sample Preparation: A specified volume of urine, normalized to creatinine concentration, is used.
-
Extraction: Organic acids are extracted from the aqueous urine matrix using an organic solvent, such as ethyl acetate.
-
Derivatization: As organic acids are generally not volatile enough for GC analysis, a derivatization step is necessary. This typically involves converting the acidic functional groups into more volatile esters or silyl (B83357) ethers. A common method is trimethylsilylation.
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is an increasingly utilized alternative that offers high sensitivity and specificity, often with simpler sample preparation.
-
Sample Preparation: Urine samples may undergo a simple dilution or a solid-phase extraction (SPE) to remove interfering substances.
-
LC Separation: The prepared sample is injected into a liquid chromatograph, where the organic acids are separated on a column.
-
MS/MS Detection: The separated analytes are then introduced into a tandem mass spectrometer. This technique provides a high degree of selectivity by selecting a specific precursor ion for the analyte of interest, fragmenting it, and then detecting a specific product ion. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves quantification accuracy.
Establishing Reference Ranges: A General Workflow
The process of establishing reliable reference ranges is a critical aspect of clinical laboratory medicine. The following diagram illustrates a generalized workflow for this process.
Conclusion
References
- 1. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population. | Sigma-Aldrich [merckmillipore.com]
- 3. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rbmb.net [rbmb.net]
- 5. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 6. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
2-Methylglutaric Acid: A Potential Biomarker for Glutaric Aciduria Type I Explored
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-methylglutaric acid as an emerging biomarker for Glutaric Aciduria Type I (GA1), particularly in patient cohorts where traditional markers may be less informative. This guide synthesizes available experimental data to evaluate its specificity and sensitivity against established biomarkers.
Glutaric Aciduria Type I (GA1) is an inherited metabolic disorder stemming from a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH). This deficiency disrupts the normal breakdown of the amino acids lysine (B10760008), hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-HG)[1][2][3]. Newborn screening programs typically test for elevated levels of glutarylcarnitine (B602354) (C5DC) to detect GA1[4]. However, a subset of patients, known as "low excretors," may exhibit normal or only slightly elevated levels of these primary markers, posing a diagnostic challenge[5][6][7]. In this context, 2-methylglutaconic acid (2MGA), an isomer of this compound, has emerged as a potential supplementary biomarker.
Comparative Analysis of Biomarkers for Glutaric Aciduria Type I
The diagnostic accuracy of a biomarker is determined by its sensitivity and specificity. While comprehensive statistical data for 2-methylglutaconic acid is still emerging, preliminary studies show promising results, especially in identifying low-excretor GA1 patients who might otherwise be missed. In contrast, 3-hydroxyglutaric acid has demonstrated high diagnostic accuracy.
| Biomarker | Analyte | Condition | Patient Cohort | Control Group | Sensitivity | Specificity |
| 2-Methylglutaconic Acid (2MGA) | Urinary 2MGA | Glutaric Aciduria Type I | 2.5 - 27.39 mg/g creatinine[5][6][7] | 0.05 - 1.61 mg/g creatinine[5][6][7] | Data not available | Data not available |
| 3-Hydroxyglutaric Acid (3-HG) | Urinary 3-HG | Glutaric Aciduria Type I | Significantly elevated | 1.4 - 8.0 mmol/mol creatinine[8] | 100%[8] | 100%[8] |
| Glutaric Acid (GA) | Urinary GA | Glutaric Aciduria Type I | Can overlap with control in low excretors[8] | 1.1 - 9.7 mmol/mol creatinine[8] | Variable | Variable |
| Glutarylcarnitine (C5DC) | Blood C5DC | Glutaric Aciduria Type I | Elevated in most cases, but can be normal in low excretors[5][7] | Normal | High in newborn screening, but can miss low excretors | Variable |
Experimental Protocols
The standard method for the quantitative analysis of urinary organic acids, including 2-methylglutaconic acid, is Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Urinary Organic Acid Analysis by GC-MS
This protocol outlines the key steps for the extraction, derivatization, and analysis of organic acids from urine samples.
1. Sample Preparation:
-
A volume of urine equivalent to a specific creatinine (B1669602) concentration is used to normalize the sample.
-
An internal standard is added to the urine sample for quantification.
2. Extraction:
-
The urine sample is acidified to a pH below 2.
-
Organic acids are extracted from the acidified urine using an organic solvent, such as ethyl acetate. This step is typically performed twice to ensure efficient extraction.
-
The organic layers are combined and evaporated to dryness under a stream of nitrogen.
3. Derivatization:
-
The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
-
The mixture is heated to ensure complete derivatization.
4. GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The organic acids are separated based on their boiling points and interaction with the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for identification and quantification.
Signaling Pathways and Logical Relationships
The accumulation of metabolites in GA1 is a direct consequence of the enzymatic block in the lysine degradation pathway. While the origin of 2-methylglutaconic acid in GA1 is not yet fully understood, its presence is correlated with the disease state.
Figure 1: Lysine degradation pathway and metabolite accumulation in GA1.
The following diagram illustrates the typical diagnostic workflow for Glutaric Aciduria Type I, highlighting the potential role of 2-methylglutaconic acid analysis.
Figure 2: Diagnostic workflow for Glutaric Aciduria Type I.
References
- 1. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genomicseducation.hee.nhs.uk [genomicseducation.hee.nhs.uk]
- 3. Glutaric Aciduria Type 1: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phescreening.blog.gov.uk [phescreening.blog.gov.uk]
- 5. 2-Methylglutaconic acid as a biomarker in routine urine organic acids leading to the diagnosis of glutaric acidemia type I in a low excretor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
An in-depth guide to the physicochemical properties, metabolic significance, and analytical methodologies of 2-methylglutaric acid in comparison to glutaric, adipic, and succinic acids.
This guide provides a comprehensive comparative analysis of this compound and the related dicarboxylic acids: glutaric acid, adipic acid, and succinic acid. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between these molecules is crucial for applications ranging from biomarker discovery to therapeutic development. This document compiles experimental data on their physicochemical properties, explores their roles in metabolic pathways, and details the analytical protocols for their quantification.
Physicochemical Properties
The structural variations among these dicarboxylic acids, specifically the presence and position of a methyl group and the length of the carbon chain, give rise to distinct physicochemical properties. These differences influence their solubility, polarity, and interactions with biological systems. This compound, with its methyl branch, exhibits altered steric and electronic effects compared to its linear counterpart, glutaric acid.[1]
| Property | This compound | Glutaric Acid | Adipic Acid | Succinic Acid |
| Molecular Formula | C₆H₁₀O₄ | C₅H₈O₄ | C₆H₁₀O₄ | C₄H₆O₄ |
| Molecular Weight ( g/mol ) | 146.14[2] | 132.12[3] | 146.14[4] | 118.09 |
| Melting Point (°C) | 74-76[5] | 95-98[3] | 152.1[6] | 184-190[7] |
| Boiling Point (°C) | Decomposes | 200 (at 20 mmHg)[3] | 337.5[4] | 235[7] |
| Water Solubility | >1000 g/L[5] | >500 g/L (over 50% w/w)[3] | 14 g/L (at 10°C)[4] | 80 g/L (at 20°C)[7] |
| pKa1 | ~3.89 | 4.31[8] | 4.41[4] | 4.3[7] |
| pKa2 | - | - | 5.41[4] | 5.6[7] |
Metabolic and Signaling Pathways
These dicarboxylic acids are key players in various metabolic pathways, and their abnormal accumulation is often indicative of underlying metabolic disorders.
This compound and Glutaric Acid: Both are centrally involved in the catabolism of lysine (B10760008) and tryptophan.[9] A deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to Glutaric Acidemia Type I (GA-I), characterized by the accumulation of glutaric acid and 3-hydroxyglutaric acid.[9][10] While the precise mechanism of its formation in GA-I is not fully elucidated, 2-methylglutaconic acid has also been identified as a potential biomarker for this condition.[11][12]
Adipic Acid: This dicarboxylic acid is involved in fatty acid ω-oxidation, a metabolic pathway that becomes more active when mitochondrial β-oxidation is impaired.[13] Adipic acid can be produced from the oxidation of long-chain fatty acids.[14]
Succinic Acid: As a key intermediate in the tricarboxylic acid (TCA) cycle, succinic acid is fundamental to cellular energy production.[7][12] It is formed from succinyl-CoA and is subsequently oxidized to fumarate.[7] Beyond its metabolic role, succinate (B1194679) can act as a signaling molecule when transported out of the mitochondria, influencing gene expression and epigenetic regulation.[7]
Below is a DOT language representation of the metabolic pathway associated with Glutaric Acidemia Type I, highlighting the accumulation of glutaric acid.
Biological Activity and Toxicity
Direct comparative studies on the enzyme kinetics and toxicity of this compound alongside the other dicarboxylic acids are not extensively documented in publicly available literature. However, some inferences can be drawn. The structural similarity of these acids suggests they may interact with similar enzymes, potentially acting as competitive inhibitors or alternative substrates.
Further research is needed to fully elucidate the comparative enzyme kinetics and toxicological profiles of these dicarboxylic acids.
Experimental Protocols
Accurate quantification of dicarboxylic acids in biological matrices is essential for both research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for this purpose.
Protocol: Quantification of Dicarboxylic Acids in Urine by GC-MS
This protocol outlines the key steps for the analysis of dicarboxylic acids in urine, adapted from established methodologies.[1][18][19][20]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge the samples to remove any particulate matter.
- To a specific volume of urine, add an internal standard (e.g., a deuterated analog of the analyte of interest).
2. Extraction:
- Acidify the urine sample with an appropriate acid (e.g., hydrochloric acid).
- Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
- Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
- Carefully transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
3. Derivatization:
- To the dried residue, add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the non-volatile dicarboxylic acids into their more volatile trimethylsilyl (B98337) (TMS) esters.[19]
- Heat the mixture to facilitate the derivatization reaction.
4. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- Gas Chromatograph (GC) Conditions:
- Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium.
- Temperature Program: An appropriate temperature gradient to ensure separation of the analytes.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions for each analyte and the internal standard.
5. Data Analysis:
- Quantify the concentration of each dicarboxylic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of standards.
The following diagram illustrates the general workflow for this experimental protocol.
Conclusion
This compound and its related dicarboxylic acids represent a fascinating area of study with significant implications for human health and disease. While they share structural similarities, their unique physicochemical properties and metabolic roles necessitate distinct considerations in research and drug development. The data and protocols presented in this guide offer a foundational resource for professionals seeking to explore the comparative aspects of these important molecules. Further investigation into their comparative biological activities will undoubtedly unveil new opportunities for diagnostic and therapeutic innovation.
References
- 1. Frontiers | Biosynthetic Pathway and Metabolic Engineering of Succinic Acid [frontiersin.org]
- 2. Succinic acid [anhuisunsingchem.com]
- 3. Glutaric acid - Wikipedia [en.wikipedia.org]
- 4. Adipic acid - Wikipedia [en.wikipedia.org]
- 5. chemcess.com [chemcess.com]
- 6. Adipic acid: Physicochemical properties, production host screening and toxicity_Chemicalbook [chemicalbook.com]
- 7. Succinic acid - Wikipedia [en.wikipedia.org]
- 8. Glutaric acid | 110-94-1 [chemicalbook.com]
- 9. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthetic Pathway and Metabolic Engineering of Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Glutaric aciduria type I and kynurenine pathway metabolites: a modified hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicity of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chinaamines.com [chinaamines.com]
- 19. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of 2-Methylglutaric Acid Analytical Standards
For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount to achieving reliable and reproducible experimental results. This guide provides a comparative overview of commercially available 2-Methylglutaric acid analytical standards, focusing on their accuracy and precision. The information presented is compiled from publicly available data sheets and is intended to assist in the selection of the most suitable standard for your specific analytical needs.
Data Presentation: Comparison of this compound Analytical Standards
The following table summarizes the specifications of this compound analytical standards from various suppliers. It is important to note that while stated purity provides an indication of accuracy, comprehensive data on precision, such as standard deviation or lot-to-lot variability, is typically found on the batch-specific Certificate of Analysis (CoA) provided with the product.
| Supplier | Product Number | Stated Purity (Assay) | Analytical Method for Purity | Availability of CoA |
| Sigma-Aldrich | 129860 | 98% | Not explicitly stated on product page | Available online with lot number[1] |
| Sigma-Aldrich | 841328 | ≥96.0% (GC) | Gas Chromatography (GC)[2] | Available online with lot number |
| Cayman Chemical | 36440 | ≥95% | Not explicitly stated on product page | Provided with product[3][4][5] |
| Santa Cruz Biotechnology | sc-238453 | Information not publicly available | Not specified | Available upon request with lot number[6] |
Note: The accuracy of an analytical standard is often expressed as the closeness of the certified value to the true value, with purity being a key indicator. Precision, which reflects the reproducibility of measurements, is best assessed by examining the data provided in the Certificate of Analysis.
Experimental Protocols: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the quantitative analysis of this compound in biological samples, based on established methods for organic acid analysis. This protocol should be optimized and validated for your specific application and instrumentation.
1. Sample Preparation (Urine)
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard.
4. Data Analysis
-
Quantification is performed by creating a calibration curve using the prepared analytical standards of known concentrations.
-
The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.
Mandatory Visualization: Metabolic Context of this compound
This compound is a dicarboxylic acid that can be found in biological systems. Its presence can be linked to the metabolism of certain amino acids and fatty acids. The diagram below illustrates a simplified metabolic pathway where this compound may arise.
Caption: Simplified metabolic pathway showing the potential origin of this compound.
References
A Researcher's Guide to Confirming 2-Methylglutaric Acid in Complex Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of metabolites like 2-Methylglutaric acid in complex biological samples is paramount. This guide provides a comprehensive comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present supporting experimental data, detailed methodologies, and a logical workflow to assist in selecting the most appropriate method for your research needs.
This compound is a dicarboxylic acid that can be found in various biological matrices, including urine and plasma. Its presence can be indicative of certain metabolic disorders or can arise from microbial metabolism within the host.[1] Accurate measurement is therefore critical for both clinical diagnostics and metabolic research.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following tables summarize the key performance characteristics of each technique, based on available literature.
Table 1: Quantitative Performance Data for this compound Analysis
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | Typically in the low µmol/L range for organic acids.[2] | 0.06 µM[1] |
| Limit of Quantification (LOQ) | Typically in the low to mid µmol/L range for organic acids.[2] | 0.13 µM[1] |
| **Linearity (R²) ** | > 0.99[2] | > 0.99[1] |
| Sample Throughput | Lower, due to longer run times and derivatization steps. | Higher, with faster analysis times.[1] |
| Derivatization | Generally required for volatility. | Can often be avoided, but may be used to enhance sensitivity.[1] |
Table 2: General Methodological Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Separation of compounds in a liquid mobile phase followed by tandem mass-based detection for increased specificity. |
| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization. | Suitable for non-volatile and thermally labile compounds. |
| Sample Preparation | Often involves liquid-liquid or solid-phase extraction followed by a mandatory derivatization step. | Can range from simple protein precipitation to more complex extraction procedures. Derivatization is optional. |
| Selectivity | Good, but can be limited by co-eluting isobaric compounds. | Excellent, due to the use of precursor-to-product ion transitions (MRM).[1] |
| Matrix Effects | Generally less susceptible to ion suppression/enhancement. | Can be prone to matrix effects, requiring careful method development and use of internal standards. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound in urine and plasma using GC-MS and LC-MS/MS, respectively.
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol is adapted from established methods for urinary organic acid analysis.[2]
1. Sample Preparation (Extraction and Derivatization):
-
Normalization: Thaw frozen urine samples and vortex. Normalize the sample volume based on creatinine (B1669602) concentration to account for urine dilution.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound) to all samples, calibrators, and quality controls.
-
Acidification and Extraction: Acidify the urine sample with hydrochloric acid. Perform a liquid-liquid extraction using ethyl acetate. Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture to form the volatile trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 280°C.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound TMS derivative.
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
This protocol is based on a validated method for the analysis of various organic acids in serum/plasma.[1]
1. Sample Preparation:
-
Protein Precipitation: To a small volume of plasma, add a threefold excess of cold acetonitrile (B52724) containing a suitable internal standard. Vortex to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Derivatization (Optional but Recommended for High Sensitivity): The protocol by Yasuda et al. (2021) utilizes derivatization with 3-Nitrophenylhydrazine (3-NPH) to enhance the signal intensity of organic acids.[1] This involves adding 3-NPH and a coupling agent to the supernatant and incubating at room temperature.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 150 × 2.1 mm, 3 µm).[1]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate would be around 0.35 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of the derivatized or underivatized this compound.
Visualization of Method Selection and Metabolic Context
To aid in the decision-making process and to provide a biological context for the analysis of this compound, the following diagrams are provided.
Caption: A decision workflow for selecting between GC-MS and LC-MS/MS.
Caption: Metabolic origins of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Methylglutaric Acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This document provides essential, step-by-step guidance for the proper disposal of 2-Methylglutaric Acid, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a corrosive solid that is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, it is imperative to follow strict disposal protocols to mitigate these risks. This substance should not be released into the environment and must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[1][2][4]
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Classification | GHS Pictograms | Personal Protective Equipment (PPE) |
| Acute toxicity - oral (Category 4)[1][2] | GHS07 | Chemical-resistant gloves, safety goggles or face shield, lab coat.[5] |
| Skin corrosion (Category 1C)[1][2] | GHS05 | Chemical-resistant gloves, safety goggles or face shield, lab coat.[5] |
| Serious eye damage (Category 1)[1][2] | GHS05 | Safety goggles or face shield.[5] |
| Specific target organ toxicity (single exposure) - Respiratory system (Category 3)[1][2] | GHS07 | Use only in a well-ventilated area or under a chemical fume hood.[2][5] |
| Hazardous to the aquatic environment, long-term hazard (Category 3)[1] | None | N/A |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) program.[6][7] Do not dispose of this chemical down the drain or in regular trash.[1][6]
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste when it is no longer intended for use.[8]
-
Designate a specific, compatible container for this compound waste. The container must be in good condition, leak-proof, and have a secure lid.[8]
-
Do not mix this compound waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents.[4][9]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[6][8]
-
The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[6] Do not use abbreviations or chemical formulas.[6][10]
-
Include the date of waste generation, the principal investigator's name, and the laboratory location (building and room number).[6]
-
Mark the appropriate hazard pictograms on the label.[6]
3. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[9]
-
The storage area should be away from general work areas and incompatible chemicals.[9]
-
Ensure the container is kept closed except when adding waste.[8]
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6][7]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting a chemical waste collection form.[6]
Experimental Protocol: Neutralization (For consideration under specific institutional guidelines)
While direct disposal through an EHS program is the preferred method, some institutions may permit the neutralization of small quantities of acidic waste as part of an experimental procedure.[11] This should only be performed by trained personnel in a controlled laboratory setting and in strict accordance with your institution's safety protocols.
Important Considerations:
-
This procedure is only for dilute aqueous solutions of this compound.
-
Strong, concentrated acids should be managed by the EHS department.[11]
-
This procedure generates heat and potentially vapors; it must be performed in a chemical fume hood with appropriate PPE.[10][11]
Materials:
-
Dilute this compound waste solution
-
Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH)
-
Large beaker
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Ice bath (optional, for managing heat generation)
Procedure:
-
Preparation: Don appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[10] Perform the entire procedure in a certified chemical fume hood.[10]
-
Dilution: If the solution is concentrated, slowly add it to a large volume of cold water with constant stirring.[10] An ice bath can be used to control the temperature.[10]
-
Neutralization: Slowly and carefully add a neutralizing agent (e.g., sodium bicarbonate or dilute sodium hydroxide) to the acidic solution while stirring continuously.[10] Be cautious as this reaction can generate gas and heat.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[10]
-
Cooling and Settling: Allow the neutralized solution to cool to room temperature.
-
Final Disposal: Once the pH is confirmed to be within the acceptable range and the solution contains no other hazardous materials, it may be permissible to discharge it to the sanitary sewer with a large amount of water, in accordance with local regulations.[10] Always confirm this with your institution's EHS department before proceeding.
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. benchchem.com [benchchem.com]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
